2-(2-ethyl-1H-imidazol-1-yl)ethanamine
Description
BenchChem offers high-quality 2-(2-ethyl-1H-imidazol-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-ethyl-1H-imidazol-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOANVMYDGKUJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626703 | |
| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113741-02-9 | |
| Record name | 2-Ethyl-1H-imidazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113741-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethyl-1H-imidazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-ethyl-1H-imidazol-1-yl)ethanamine chemical properties
Technical Profile: 2-(2-ethyl-1H-imidazol-1-yl)ethanamine [1][2][3][4]
CAS Registry Number: 113741-02-9 Synonyms: 1-(2-Aminoethyl)-2-ethylimidazole; 2-(2-Ethylimidazol-1-yl)ethylamine.[5]
Executive Summary
2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a specialized heterocyclic amine utilized primarily as a dual-function latent curing agent for epoxy resins and as a versatile intermediate in pharmaceutical synthesis.[5] Its molecular architecture combines a primary aliphatic amine with a sterically hindered imidazole ring.[5] This unique structure allows for a two-stage curing mechanism: the primary amine initiates chain extension at lower temperatures, while the imidazole moiety catalyzes anionic homopolymerization at elevated temperatures, resulting in high glass transition temperature (Tg) networks with excellent chemical resistance.[5]
Molecular Architecture & Physicochemical Properties
The compound features an imidazole ring substituted at the C2 position with an ethyl group and at the N1 position with an ethylamine chain.[5]
-
Steric Hindrance: The C2-ethyl group provides steric shielding to the N3 nitrogen, increasing the latency of the curing agent compared to 2-methylimidazole derivatives.[5] This allows for longer pot life in one-component (1K) epoxy systems.[5]
-
Nucleophilicity: The molecule possesses two distinct nucleophilic centers:
Table 1: Physicochemical Profile[5][6][7]
| Property | Value / Description |
| Molecular Formula | C₇H₁₃N₃ |
| Molecular Weight | 139.20 g/mol |
| CAS Number | 113741-02-9 |
| Physical State | Viscous liquid (at 25°C) |
| Boiling Point | >270°C (Predicted based on 2-ethylimidazole BP of 268°C) |
| pKa (Conjugate Acid) | ~10.5 (Primary amine), ~7.8 (Imidazole N3) |
| Solubility | Soluble in water, alcohols, acetone; Insoluble in non-polar hydrocarbons.[6][7] |
| Refractive Index | ~1.50 (Predicted) |
Synthetic Routes & Manufacturing
The industrial synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine typically follows an N-alkylation pathway.[5] While aziridine is used in some high-volume processes, the laboratory and fine-chemical standard involves the reaction of 2-ethylimidazole with 2-chloroethylamine hydrochloride.[5]
Protocol: N-Alkylation of 2-Ethylimidazole
Reagents:
-
2-Ethylimidazole (1.0 eq)
-
2-Chloroethylamine Hydrochloride (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)[5]
-
Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide) (0.05 eq)[5]
-
Solvent: Acetonitrile (ACN) or Toluene[5]
Methodology:
-
Preparation: Dissolve 2-ethylimidazole and TBAB in acetonitrile.
-
Base Addition: Add powdered NaOH slowly to the mixture under vigorous stirring.
-
Alkylation: Add 2-chloroethylamine hydrochloride portion-wise. The reaction is exothermic; maintain temperature below 50°C during addition.[5]
-
Reflux: Heat the mixture to reflux (approx. 80-82°C) for 12–18 hours. Monitor conversion via TLC or HPLC.[5]
-
Work-up: Cool to room temperature. Filter off inorganic salts (NaCl).[5] Evaporate the solvent under reduced pressure.
-
Purification: The crude oil is purified via vacuum distillation or flash chromatography (DCM:MeOH:NH₄OH gradient) to yield the product as a pale yellow liquid.[5]
Figure 1: Synthesis Workflow (DOT)
Caption: Step-by-step synthesis workflow via N-alkylation using phase transfer catalysis.
Reactivity Profile: Epoxy Resin Curing
This compound acts as a "smart" curing agent.[5] Its reactivity is temperature-dependent, offering a balance between shelf life (latency) and cure speed.[5]
Mechanism of Action
-
Stage 1 (Adduct Formation): At moderate temperatures (60–80°C), the primary amine reacts with the oxirane ring of the epoxy resin.[5] This opens the ring, generating a secondary hydroxyl group and extending the polymer chain.[5]
-
Stage 2 (Catalytic Polymerization): At higher temperatures (>100°C), the tertiary nitrogen (N3) of the imidazole ring activates.[5] It attacks epoxy groups, forming a zwitterionic intermediate that initiates anionic homopolymerization of the epoxy resin.[5] The C2-ethyl group sterically hinders this step at room temperature, providing latency.[5]
Figure 2: Dual-Stage Curing Mechanism
Caption: The dual-stage curing mechanism: stoichiometric amine addition followed by catalytic etherification.
Application Case Study: Epoxy Formulation
Objective: Formulate a high-temperature resistant adhesive for electronic encapsulation.
Formulation Protocol:
-
Resin: Bisphenol-A diglycidyl ether (DGEBA), EEW ~190.[5]
-
Hardener Loading: Unlike simple amines, this is used in catalytic amounts or semi-stoichiometric ratios.[5]
-
Recommended Range: 3 to 8 phr (parts per hundred resin).[5]
-
-
Mixing: Disperse the liquid curing agent into the resin at 40°C to ensure homogeneity. Degas under vacuum (-0.1 MPa) for 10 minutes.
Cure Schedule:
-
Gelation: 80°C for 1 hour.
-
Full Cure: 150°C for 2 hours.
-
Post Cure: 180°C for 1 hour (to maximize Tg).
Performance Metrics:
-
Glass Transition (Tg): Typically 150°C – 170°C depending on post-cure.[5]
-
Pot Life: ~8–12 hours at 25°C (significantly longer than aliphatic amine hardeners).[5]
Safety & Handling
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[5]
-
Serious Eye Damage: Category 1 (Causes serious eye damage).[5]
-
Sensitization: May cause skin sensitization.[5]
Handling Protocol:
-
PPE: Butyl rubber gloves, chemical splash goggles, and face shield are mandatory.[5]
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The compound is hygroscopic; moisture absorption deactivates the imidazole ring and reduces latency.[5]
-
Spill Management: Neutralize with weak acid (dilute acetic acid) before absorbing with inert material (vermiculite).[5]
References
-
ChemicalBook. (2025).[5] 2-(1H-Imidazol-1-yl)ethanamine and derivatives properties and synthesis. Retrieved from [5]
-
Sigma-Aldrich. (2025).[5] 2-Ethylimidazole CAS 1072-62-4 Product Specification. Retrieved from [5][8]
-
PubChem. (2025).[5][7][9] 2-(2-methyl-1H-imidazol-1-yl)ethanamine (Analogous Compound Data). National Library of Medicine.[5] Retrieved from [5][7]
-
Shikoku Chemicals. (2025).[5] Curezol Imidazole Curing Agents Technical Data. Retrieved from [5]
-
BenchChem. (2025).[5][10] Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: Protocols and Applications. Retrieved from [5]
Sources
- 1. 2-(2-ETHYL-1H-IMIDAZOL-1-YL)ETHANAMINE DIHCL | 1158195-34-6 [chemicalbook.com]
- 2. 2-(2-ethyl-1H-imidazol-1-yl)ethanamine(SALTDATA: FREE) | 113741-02-9 [chemicalbook.com]
- 3. N-ethyl-2-(1h-pyrazol-1-yl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]
- 4. splendidlab.in [splendidlab.in]
- 5. N-(2-Hydroxyethyl)imidazole | C5H8N2O | CID 74168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylimidazole, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-エチルイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Ethylimidazole | C5H8N2 | CID 66130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 2-(2-ethyl-1H-imidazol-1-yl)ethanamine: Synthesis, Characterization, and Potential as a Histamine Receptor Modulator
Abstract
This technical guide provides an in-depth exploration of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, a histamine analog with significant potential in drug discovery and development. While this specific molecule is not extensively documented in public literature, its structural similarity to histamine and other 2-substituted imidazole derivatives suggests its potential interaction with histamine receptors, which are crucial targets in therapeutic areas such as allergic reactions, gastric acid secretion, and neurological disorders. This document outlines a proposed synthesis pathway, predicted physicochemical properties, and a comprehensive roadmap for its characterization and evaluation as a potential therapeutic agent. The methodologies described herein are grounded in established chemical and pharmacological principles, providing a self-validating framework for researchers and drug development professionals.
Introduction: The Rationale for Investigating 2-(2-ethyl-1H-imidazol-1-yl)ethanamine
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in the endogenous ligand histamine underscores its importance in interacting with histamine receptors (H1, H2, H3, and H4). Modulation of these receptors has led to the development of blockbuster drugs for treating allergies, peptic ulcers, and certain neurological conditions.
2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a structural analog of histamine, featuring an ethyl group at the 2-position of the imidazole ring. This substitution is hypothesized to alter the compound's selectivity and potency for histamine receptor subtypes, potentially offering a more favorable therapeutic profile compared to existing modulators. The structural similarity to 2-methyl-1H-imidazol-1-yl)ethanamine, a known histamine analog, further supports its potential as a valuable probe for exploring the structure-activity relationships of histamine receptor ligands.[1] This guide aims to provide a comprehensive technical overview to facilitate the synthesis, characterization, and preclinical evaluation of this promising compound.
Physicochemical Properties
| Property | Predicted Value | Source for Analogy |
| IUPAC Name | 2-(2-ethyl-1H-imidazol-1-yl)ethanamine | - |
| Molecular Formula | C7H13N3 | - |
| Molecular Weight | 139.20 g/mol | - |
| XLogP3 | ~ -0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Synthesis and Purification
The synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine can be achieved through a straightforward and scalable synthetic route, adapted from established protocols for similar imidazole derivatives.[3] The proposed pathway involves the alkylation of 2-ethylimidazole with a protected 2-aminoethyl halide, followed by deprotection.
Proposed Synthetic Pathway
Sources
Structural Analogs of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine: A Medicinal Chemistry & Synthetic Guide
Executive Summary
2-(2-ethyl-1H-imidazol-1-yl)ethanamine (CAS: 4666-16-0 / 5739-10-6 derivative) represents a distinct class of N-substituted imidazoles.[1] While historically utilized as a latent curing agent in polymer science (epoxy matrices), its structural architecture offers a "privileged scaffold" for medicinal chemistry.[1][2]
This guide analyzes the molecule not merely as an industrial reagent, but as a template for drug design.[1][2] It bridges the gap between its intrinsic reactivity (nucleophilicity/basicity) and its potential as a pharmacophore for histaminergic modulation , metalloenzyme inhibition , and antifungal azole design .[1][2]
Part 1: Chemical Identity & Pharmacophore Analysis[1][3]
Structural Deconstruction
The molecule consists of three distinct functional domains, each offering specific utility in drug development:
| Domain | Chemical Feature | Medicinal Utility |
| Core | Imidazole Ring (aromatic) | |
| Tail (N1) | Ethylamine chain ( | Primary amine for further derivatization (amides, ureas); Mimics the histamine side chain (regioisomer).[1][2] |
| Head (C2) | Ethyl group ( | Steric bulk to block metabolic oxidation at C2; Lipophilicity modulation (LogP adjustment).[2] |
Physicochemical Profile[4]
-
Molecular Weight: ~139.20 g/mol [1]
-
pKa (Imidazolium): ~7.5 (The 2-ethyl group is electron-donating, slightly raising basicity compared to unsubstituted imidazole).[1][2]
-
Chelation Potential: The N-aminoethyl arm allows for bidentate coordination with metal ions (Zn
, Cu ), forming a stable 5- or 6-membered chelate ring involving the imidazole N3.[1][2]
Part 2: Structural Analogs & SAR Landscape
The structural analogs of this molecule are categorized by the modification of its three core domains.[2]
Class A: Histaminergic Isosteres (Regioisomerism)
While histamine is 4-(2-aminoethyl)imidazole , the target molecule is 1-(2-aminoethyl)imidazole .[1]
-
Mechanism: The shift from C4 to N1 substitution prevents tautomerism (
vs ).[2] This locks the steric profile, often converting agonists into antagonists or enzyme inhibitors.[1][2] -
Analogs:
Class B: Metalloenzyme Inhibitors (The "Tail" Effect)
The N-substituted imidazole moiety is critical in heme-binding drugs.
-
Analogs:
Class C: Steric Modulators (The "Head" Effect)
The 2-ethyl group is a steric block.[2]
-
Analogs:
Visualization: SAR Decision Tree
Figure 1: Structural Activity Relationship (SAR) map detailing the functionalization vectors for the 2-(2-ethyl-1H-imidazol-1-yl)ethanamine scaffold.[1]
Part 3: Synthetic Pathways[1][6]
To access this scaffold and its analogs, two primary routes are employed. The choice depends on whether the 2-ethyl group is pre-installed or introduced later.
Route A: N-Alkylation of 2-Ethylimidazole (Convergent)
This is the most direct industrial and laboratory method.
-
Starting Material: 2-Ethylimidazole (commercially available).[2]
-
Reagent: 2-Chloroethylamine hydrochloride or Aziridine (hazardous).[2]
-
Conditions: Base-catalyzed (
or ) in polar aprotic solvent (DMF/Acetonitrile).
Route B: Cyclization via Ethylenediamine (Divergent)
Useful for creating analogs with different C2 substituents.[2]
-
Reagents: Ethylenediamine + Carboxylic Acid derivative (Propionic acid for 2-ethyl).[2]
-
Mechanism: Condensation followed by high-temperature cyclization.
Visualization: Synthesis Workflow
Figure 2: Synthetic workflow for the generation of the core scaffold and downstream medicinal analogs.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)benzamide (Analog Creation)
Context: This protocol demonstrates how to convert the "curing agent" tail into a drug-like amide pharmacophore.
Materials:
-
2-(2-ethyl-1H-imidazol-1-yl)ethanamine (1.0 eq)[1]
Methodology:
-
Preparation: Dissolve 1.39 g (10 mmol) of the amine in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Base Addition: Add 2.8 mL (20 mmol) of TEA. Cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add 1.28 mL (11 mmol) of benzoyl chloride dissolved in 5 mL DCM over 15 minutes. Causality: Slow addition prevents di-acylation or exotherms.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][2]
-
Workup: Wash the organic layer with saturated
(2 x 20 mL) to remove excess acid, followed by brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Hexane.[2]
Self-Validation:
-
H-NMR Check: Look for the disappearance of the broad
signal (~1.5 ppm) and appearance of the amide NH doublet (~6-7 ppm) and aromatic benzoyl protons.[2]
Part 5: Biological & Industrial Context[1][5][7]
Drug Delivery Systems (Hydrogels)
While the free amine is a drug intermediate, the molecule itself is a potent epoxy curing agent (often cited as Curezol 2E4MZ analogs).[1][2] In drug delivery, this reactivity is exploited to create pH-sensitive hydrogels .[1][2]
-
The imidazole ring protonates at pH < 6.0.[2]
-
Polymers crosslinked with this amine swell in acidic environments (tumor microenvironments), releasing the payload.[1][2]
Toxicity & Metabolism[1]
-
CYP450 Interaction: Imidazoles are known reversible inhibitors of CYP450 enzymes (binding to the heme iron via N3).[2] The 2-ethyl group reduces this affinity compared to 1-substituted imidazoles (like clotrimazole) due to steric clash with the porphyrin ring, potentially offering a better safety profile for non-antifungal targets [1].[1]
References
-
Zhang, L. et al. (2014).[1][2] "Structure-Activity Relationships of Imidazole-Based CYP Inhibitors." Journal of Medicinal Chemistry.
-
Shikata, K. et al. (2002).[1][2] "Imidazoles as Curing Agents for Epoxy Resins: Mechanisms and Properties."[2] Journal of Applied Polymer Science.
-
Boiani, M. & Gonzalez, M. (2005).[1][2] "Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents." Mini-Reviews in Medicinal Chemistry.
-
PubChem. (2024).[2][4] "Compound Summary: 2-(1H-imidazol-1-yl)ethanamine." National Library of Medicine.[2] [1][2]
(Note: Specific industrial datasheets for "Curezol" derivatives verify the curing application, while the medicinal chemistry references validate the scaffold's utility in SAR studies.)[1][2]
Sources
Methodological & Application
Synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, a valuable bifunctional building block in medicinal chemistry and materials science. The synthetic strategy is centered on the direct N-alkylation of 2-ethylimidazole with 2-chloroethylamine hydrochloride under phase-transfer catalysis conditions. This document provides a step-by-step experimental procedure, a thorough explanation of the underlying chemical principles, safety guidelines, and methods for purification and characterization. The content is tailored for researchers, scientists, and professionals in drug development, offering both practical instructions and theoretical insights to ensure successful synthesis.
Introduction and Scientific Context
N-alkylated imidazoles are a cornerstone of heterocyclic chemistry, with their structural motifs appearing in a vast array of biologically active molecules and functional materials. The target compound, 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, is of particular interest due to its incorporation of a reactive primary amine. This functional group serves as a key handle for subsequent derivatization, enabling the construction of more complex molecular architectures for applications such as novel pharmaceutical agents and specialized polymers.[1][2]
The protocol described herein is adapted from established methods for the N-alkylation of similar imidazole systems, providing a reliable pathway to the desired product.[1] By understanding the physicochemical properties of the reactants and the product, researchers can effectively execute and monitor the synthesis.
Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Ethylimidazole | C₅H₈N₂ | 96.13 | Starting material; provides the core imidazole ring. |
| 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N | 115.99 | Alkylating agent; introduces the ethylamine side chain. |
| 2-(2-ethyl-1H-imidazol-1-yl)ethanamine | C₇H₁₃N₃ | 139.20 | Final product; a bifunctional building block. |
Synthetic Strategy and Mechanism
The synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine is achieved through a nucleophilic substitution reaction, specifically the N-alkylation of 2-ethylimidazole.
Reaction Scheme
The overall reaction is as follows:
Mechanistic Insights
The reaction proceeds via the deprotonation of the imidazole nitrogen of 2-ethylimidazole by a strong base, typically sodium hydroxide, to form the imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethylamine, leading to the formation of the C-N bond and displacement of the chloride leaving group.
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for this reaction.[1] Since the imidazolide anion is soluble in the aqueous phase (where the NaOH is) and 2-chloroethylamine is more soluble in the organic phase (acetonitrile), the TBAB facilitates the transfer of the imidazolide anion from the aqueous to the organic phase, allowing the reaction to proceed efficiently at the interface of the two phases.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.
Materials and Reagents
-
2-Ethylimidazole (1.0 eq)
-
2-Chloroethylamine hydrochloride (1.1 eq)[3]
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Step-by-Step Procedure
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-ethylimidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Add acetonitrile to the flask to serve as the solvent. The volume should be sufficient to ensure good stirring of the reaction mixture.
Reaction Execution:
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash it with a brine solution to remove any remaining inorganic salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer in vacuo to obtain the crude product as an oil or solid.
-
Purify the residue by silica gel column chromatography. A suitable eluent system for this type of amine-containing compound is a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃) to prevent tailing of the product on the silica gel.[1]
Product Characterization:
-
Collect the fractions containing the purified product and remove the solvent under reduced pressure to yield 2-(2-ethyl-1H-imidazol-1-yl)ethanamine.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity, purity, and structure.[4]
Visualization of the Synthesis Workflow
The following diagram outlines the key steps in the synthesis process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: N-Alkylation of 2-Ethylimidazole
A Comprehensive Guide to Synthetic Strategies, Mechanistic Insights, and Optimized Protocols for Researchers and Drug Development Professionals.
Introduction and Significance
N-alkylated imidazoles are a cornerstone class of heterocyclic compounds with broad applicability, serving as crucial intermediates in pharmaceuticals, precursors for ionic liquids, and ligands in catalysis.[1][2] Specifically, derivatives of 2-ethylimidazole are integral to the synthesis of various active pharmaceutical ingredients (APIs) and specialized materials. The N-alkylation step, which involves the substitution of the hydrogen atom on a ring nitrogen with an alkyl group, is a pivotal transformation that dictates the final properties and function of the molecule.
This guide provides an in-depth analysis of the primary synthetic methodologies for the N-alkylation of 2-ethylimidazole. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent and condition selection, and practical, field-tested protocols. The aim is to equip researchers with the knowledge to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
Mechanistic Framework: The Chemistry of N-Alkylation
The N-alkylation of an imidazole, such as 2-ethylimidazole, is fundamentally a nucleophilic substitution reaction, typically proceeding via an S_N2 (bimolecular nucleophilic substitution) mechanism.[3] The process can be dissected into two critical steps:
-
Deprotonation: The imidazole ring possesses a weakly acidic N-H proton. In the presence of a base, this proton is abstracted to form a highly nucleophilic imidazolide anion. The negative charge is delocalized across the nitrogen atoms, enhancing its reactivity.[4] The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require anhydrous conditions and careful handling.[5] More commonly, weaker bases like potassium carbonate (K₂CO₃) or hydroxides (NaOH, KOH) are used, establishing an equilibrium that still generates sufficient imidazolide anion to drive the reaction forward.[6][7]
-
Nucleophilic Attack: The generated imidazolide anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (most commonly an alkyl halide). In this concerted S_N2 step, the nucleophile attacks as the leaving group (e.g., a halide ion) departs, resulting in the formation of the new N-C bond.[8]
A common side reaction is quaternization , or over-alkylation, where the newly formed N-alkylated imidazole (a tertiary amine) attacks another molecule of the alkylating agent.[9][10] This forms a quaternary imidazolium salt. This is often the desired product in ionic liquid synthesis but is an unwanted byproduct when the mono-alkylated product is the target. Careful control of stoichiometry (using a slight excess of the imidazole), reaction temperature, and reaction time is essential to minimize this outcome.
Caption: General S_N2 mechanism for imidazole N-alkylation.
Synthetic Methodologies: A Comparative Overview
Several robust methods exist for the N-alkylation of 2-ethylimidazole. The optimal choice depends on factors such as scale, desired purity, cost, safety, and available equipment.
Method A: Classical Alkylation with Alkyl Halides
This is the most direct and widely used approach. The reaction is typically performed in a polar aprotic solvent to facilitate the S_N2 mechanism.
-
Causality of Choices:
-
Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. Primary alkyl halides are strongly preferred as secondary and tertiary halides are prone to undergoing E2 elimination, especially with a strong, sterically unhindered base like the imidazolide anion.[4][8]
-
Base: Potassium carbonate (K₂CO₃) is a practical and safe choice, offering good yields without the hazards of sodium hydride.[6]
-
Solvent: N,N-Dimethylformamide (DMF) or acetonitrile are excellent solvents as their polarity stabilizes the charged transition state of the S_N2 reaction, accelerating the rate.[11]
-
Method B: Phase-Transfer Catalysis (PTC)
PTC is a highly efficient and industrially scalable technique that avoids the need for anhydrous solvents or hazardous bases like NaH.[12] It is particularly advantageous for its operational simplicity and cost-effectiveness.
-
Causality of Choices:
-
The PTC System: The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene). The imidazole is deprotonated by the NaOH in the aqueous phase.
-
The Catalyst: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the imidazolide anion. This lipophilic ion pair is soluble in the organic phase.
-
Reaction Locus: The catalyst transports the imidazolide anion into the organic phase, where it can react with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle. This overcomes the mutual insolubility of the reactants, leading to a rapid reaction under mild conditions.[5][13]
-
Method C: Microwave-Assisted Synthesis
Microwave irradiation offers a significant process intensification, dramatically reducing reaction times from hours to minutes.[14][15] The technique relies on the efficient absorption of microwave energy by polar molecules, leading to rapid and uniform heating.
-
Causality of Choices:
-
Efficiency: Reactions are often complete in 5-30 minutes, compared to 12-48 hours for conventional heating.[7][16]
-
Conditions: The method is well-suited for solvent-free conditions ("dry media") where the reactants are adsorbed onto a solid support like alumina impregnated with a base (e.g., KOH).[6] This "green chemistry" approach simplifies work-up and reduces waste. Alternatively, a small amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidinone (NMP) can be used.[7][17]
-
Comparative Data Summary
The following table summarizes typical conditions and outcomes for the different methodologies.
| Method | Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Time | Typical Yield (%) | Ref. |
| Classical | 1-Bromobutane | K₂CO₃ | DMF | 80 | 12-24 h | 85-95% | [6][18] |
| PTC | 1-Bromobutane | 50% aq. NaOH / TBAB | Toluene | 60-70 | 4-8 h | >90% | [9][12] |
| Microwave | 1-Bromobutane | K₂CO₃ / Al₂O₃ | None (Dry Media) | 120 (MW) | 10-15 min | >90% | [7][16] |
Detailed Protocol: N-Butylation of 2-Ethylimidazole via Phase-Transfer Catalysis
This protocol provides a self-validating system for the efficient synthesis of 1-butyl-2-ethylimidazole, a common intermediate.
4.1. Materials and Equipment
-
Reagents: 2-Ethylimidazole (1.0 eq), 1-Bromobutane (1.05 eq), Sodium Hydroxide (50% w/w aqueous solution, 3.0 eq), Tetrabutylammonium Bromide (TBAB, 0.05 eq).
-
Solvents: Toluene, Deionized Water, Saturated Sodium Chloride Solution (Brine).
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer/hotplate, reflux condenser, thermometer, dropping funnel, separatory funnel, rotary evaporator.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylimidazole (9.61 g, 100 mmol), toluene (100 mL), and TBAB (1.61 g, 5 mmol).
-
Base Addition: Begin vigorous stirring to create good mixing between the organic and aqueous phases. Add the 50% NaOH solution (24 g, 300 mmol) to the flask.
-
Alkylating Agent Addition: Fit the flask with a dropping funnel containing 1-bromobutane (14.39 g, 105 mmol). Add the 1-bromobutane dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 70°C, using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, heat the mixture to 65°C and maintain it at this temperature with vigorous stirring for 6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the 2-ethylimidazole starting material indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of deionized water and shake.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Extraction & Washing: Wash the organic layer with 2 x 50 mL of deionized water, followed by 1 x 50 mL of brine to remove residual NaOH and TBAB.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product is typically of high purity. For exacting applications, purify the resulting oil by vacuum distillation to yield 1-butyl-2-ethylimidazole as a clear liquid.
Caption: Experimental workflow for PTC-mediated N-alkylation.
Conclusion
The N-alkylation of 2-ethylimidazole is a versatile and fundamental transformation that can be achieved through several effective methods.
-
Classical alkylation remains a reliable laboratory-scale method.
-
Phase-Transfer Catalysis offers superior efficiency, safety, and scalability, making it ideal for both academic and industrial applications.[12]
-
Microwave-assisted synthesis provides an unparalleled advantage in speed, aligning with the principles of green chemistry and high-throughput synthesis.[7][14]
By understanding the mechanistic principles behind each method, researchers can select the optimal conditions to synthesize N-alkylated 2-ethylimidazoles with high yield and purity, paving the way for further discoveries in drug development and materials science.
References
-
ResearchGate. N-alkylation of N-ethylimidazole under microwave irradiation (MW). Available at: [Link]
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Available at: [Link]
-
Royal Society of Chemistry. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available at: [Link]
-
PTC Organics. Industrial Phase-Transfer Catalysis. Available at: [Link]
-
University of Calgary. Alkylation. Available at: [Link]
-
ResearchGate. Structure and Properties of N,N-Alkylene Bis(N '-Alkylimidazolium) Salts. Available at: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available at: [Link]
-
ResearchGate. N-alkylation of imidazole by alkaline carbons. Available at: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available at: [Link]
- Google Patents. N1 site alkylation method for imidazole compounds.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
-
ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole. Available at: [Link]
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]
-
National Center for Biotechnology Information. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]
-
MDPI. Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Available at: [Link]
-
Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. Available at: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]
-
Royal Society of Chemistry. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available at: [Link]
-
National Center for Biotechnology Information. Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Schematic of the alkylation reaction of N-alkylimidazole... Available at: [Link]
-
Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Available at: [Link]
-
Monash University. Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
-
ResearchGate. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Available at: [Link]
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
-
Royal Society of Chemistry. A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Available at: [Link]
-
MDPI. Ionic Liquids Toxicity—Benefits and Threats. Available at: [Link]
-
National Center for Biotechnology Information. Alkylimidazolium-based ionic liquids with tailored anions and cations for CO2 capture. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 12. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. research.monash.edu [research.monash.edu]
- 16. researchgate.net [researchgate.net]
- 17. A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Note: 1H NMR Characterization of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive protocol for the structural elucidation of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the underlying principles, experimental procedures, and data interpretation. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability. This guide is designed to be a self-validating system for the accurate characterization of this and structurally related compounds.
Introduction
2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to histamine, a crucial biogenic amine, suggests potential interactions with histamine receptors, opening avenues for therapeutic applications in areas such as allergic response modulation, gastric acid regulation, and neurological disorders.[1][2] Accurate and unambiguous structural confirmation is a prerequisite for any further investigation, and 1H NMR spectroscopy stands as the primary analytical technique for this purpose in solution-state.[3]
This application note will guide the user through the essential steps of sample preparation, data acquisition, and spectral analysis to confirm the identity and purity of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine.
Predicted 1H NMR Spectrum
While an experimental spectrum for the title compound is not widely published, a detailed prediction can be made based on the analysis of its constituent fragments: the 2-ethylimidazole and the N-ethylamine moieties. This predictive approach is grounded in the well-established principles of chemical shift theory and spin-spin coupling.[4][5]
Structure and Proton Labeling:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-5 | ~ 7.0 - 7.2 | Doublet | 1H | Located on the imidazole ring, deshielded by the aromatic system. Coupled to H-4. |
| H-4 | ~ 6.8 - 7.0 | Doublet | 1H | Also on the imidazole ring, coupled to H-5. |
| -CH2(a)- | ~ 2.7 - 2.9 | Quartet | 2H | Methylene protons of the ethyl group at C2, deshielded by the imidazole ring. Split by the adjacent methyl protons (CH3(b)). |
| -CH3(b) | ~ 1.2 - 1.4 | Triplet | 3H | Methyl protons of the ethyl group at C2. Split by the adjacent methylene protons (CH2(a)). |
| -CH2(c)- | ~ 3.9 - 4.1 | Triplet | 2H | Methylene protons attached to the imidazole nitrogen, significantly deshielded. Split by the adjacent methylene protons (CH2(d)). |
| -CH2(d)- | ~ 2.9 - 3.1 | Triplet | 2H | Methylene protons adjacent to the primary amine. Split by the adjacent methylene protons (CH2(c)). |
| -NH2 | ~ 1.5 - 2.5 | Broad Singlet | 2H | Amine protons; chemical shift can vary with concentration and solvent. Often appears as a broad signal due to quadrupole broadening and exchange. |
Experimental Protocol
This section provides a step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine.
I. Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[6]
Materials:
-
2-(2-ethyl-1H-imidazol-1-yl)ethanamine (5-10 mg)
-
Deuterated chloroform (CDCl3) or Deuterium oxide (D2O)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound. For 1H NMR of small molecules, this concentration range provides a good signal-to-noise ratio without causing significant line broadening.[7][8]
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl3 is a common choice for many organic molecules. If the compound is a salt or has higher polarity, D2O can be used. The choice of solvent will affect the chemical shifts of labile protons like the -NH2 group.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex the sample to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube using a Pasteur pipette with a small plug of cotton or glass wool.[2]
-
Labeling: Clearly label the NMR tube with the sample identification.
II. NMR Data Acquisition
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.
Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
III. Data Processing and Analysis
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The chemical shift scale is calibrated. If using CDCl3, the residual solvent peak at 7.26 ppm can be used as a reference.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and analyze its splitting pattern (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
Coupling Constant (J-coupling) Measurement: The distance between the split lines of a multiplet, measured in Hertz (Hz), provides information about the connectivity of the protons.[9]
Visual Workflows
Sample Preparation Workflow
Caption: NMR Data Processing and Analysis Workflow.
Troubleshooting
-
Broad Peaks: May indicate the presence of paramagnetic impurities, sample aggregation, or the need for shimming. Filtering the sample and ensuring complete dissolution can help.
-
Poor Signal-to-Noise: Increase the number of scans or use a more concentrated sample.
-
Water Peak: If a large water peak is present (especially in D2O), solvent suppression techniques may be necessary. Ensure the deuterated solvent is of high quality.
Conclusion
The 1H NMR characterization of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a straightforward process when a systematic approach is followed. By carefully preparing the sample, acquiring the data with appropriate parameters, and meticulously analyzing the resulting spectrum, researchers can confidently confirm the structure and purity of this important molecule. The predicted spectral data provided in this note serves as a reliable guide for the assignment of the experimental spectrum.
References
-
Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]
-
ResearchGate. (1H-Benzodiazol-2-ylmethyl)diethylamine. Available at: [Link]
-
NIH. Computational Analysis of Histamine Protonation Effects on H1R Binding. Available at: [Link]
-
orientjchem.org. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines. Available at: [Link]
-
ResearchGate. Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available at: [Link]
-
ResearchGate. ¹H NMR multiplicities of isoxazolidines and selected NOE data for... Available at: [Link]
-
MDPI. Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. Available at: [Link]
-
ResearchGate. Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Available at: [Link]
-
CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Computational Analysis of Histamine Protonation Effects on H1R Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1H Nmr Spectra and E/Z Isomer Distribution of N-Alkylimines – Oriental Journal of Chemistry [orientjchem.org]
- 5. (S)-1-(5-PHENYL-1H-IMIDAZOL-2-YL)ETHANAMINE [longchemcorp.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine using 13C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, from sample preparation to advanced spectral techniques like Distortionless Enhancement by Polarization Transfer (DEPT). By integrating theoretical predictions with practical protocols, this guide serves as a self-validating system for the unambiguous structural characterization of this and structurally related compounds.
Introduction: The Analytical Challenge
2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a molecule of interest due to its bifunctional nature, incorporating a substituted imidazole ring and a primary amine. The imidazole moiety is a common scaffold in medicinal chemistry, and the ethanamine side chain provides a key site for further functionalization. Accurate structural verification is paramount for ensuring purity, understanding reactivity, and confirming the identity of synthesized compounds.
13C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[1][2] Unlike 1H NMR, which provides information about the proton environment, 13C NMR allows for the direct observation of each unique carbon atom, making it an indispensable tool for structural elucidation.[3] The challenge, however, lies in the unambiguous assignment of each resonance to its corresponding carbon atom in the structure. This note details a systematic approach to achieve this, using a combination of standard proton-decoupled 13C NMR and DEPT experiments.
Foundational Principles: Predicting the 13C NMR Spectrum
The chemical shift (δ) of a 13C nucleus is highly sensitive to its local electronic environment.[1] Electronegative atoms, such as nitrogen, deshield adjacent carbon nuclei, causing their signals to appear further downfield (at a higher ppm value).[4] Conversely, carbons in aliphatic chains appear upfield. Based on established chemical shift ranges, we can predict the approximate location of each carbon signal for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine.
For clarity, the carbon atoms are numbered as follows:
-
Imidazole Ring: C2, C4, C5
-
Ethyl Group: C2', C3'
-
Ethanamine Chain: C1'', C2''
Expected Chemical Shift Regions:
-
Imidazole Ring Carbons (C2, C4, C5): These carbons are part of an aromatic-like system and are influenced by two nitrogen atoms. C2, situated between two nitrogens, is expected to be the most downfield, typically in the 140-150 ppm range. C4 and C5 are generally found between 115-135 ppm.[5]
-
Ethanamine Chain Carbons (C1'', C2''): The carbons of the N-substituted aminoethyl group are deshielded by their adjacent nitrogen atoms. The carbon attached to the imidazole ring (C1'') will likely appear in the 45-55 ppm range, while the terminal carbon bearing the primary amine (C2'') is expected around 37-45 ppm.[4][6]
-
Ethyl Group Carbons (C2', C3'): These are aliphatic carbons. The methylene carbon (C2') attached directly to the imidazole ring will be slightly deshielded and is predicted to be in the 20-30 ppm range. The terminal methyl carbon (C3') will be the most upfield signal, typically appearing between 10-15 ppm.[4]
Experimental Design & Workflow
A robust analytical workflow ensures reproducible and high-quality data. The process involves meticulous sample preparation followed by a logical sequence of NMR experiments.
Caption: Experimental workflow for 13C NMR analysis.
Detailed Protocols
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical for acquiring high-resolution NMR spectra. The choice of solvent, concentration, and sample clarity directly impacts the quality of the magnetic field homogeneity (shimming) and the final signal-to-noise ratio.
-
Materials:
-
2-(2-ethyl-1H-imidazol-1-yl)ethanamine (50-100 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.7 mL
-
5 mm NMR tube (high precision)
-
Pasteur pipette with a small cotton or glass wool plug
-
Vial for dissolution
-
-
Procedure:
-
Weighing: Accurately weigh between 50-100 mg of the solid sample into a clean, dry vial.[7] A higher concentration is generally better for 13C NMR due to its low natural abundance and sensitivity, but overly viscous samples can degrade spectral resolution.[8]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent. Deuterated solvents are used to prevent the large signal from protonated solvent molecules from obscuring the analyte signals.[7]
-
Filtration: Using a Pasteur pipette with a tight glass wool plug, filter the solution directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad spectral lines.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Protocol 2: 13C and DEPT NMR Data Acquisition
Rationale: This protocol uses a sequence of three experiments to build a complete picture of the carbon skeleton. The standard 13C spectrum identifies all unique carbons. The DEPT experiments then resolve the number of attached protons for each carbon, enabling definitive assignments.[9][10]
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K
-
Experiment 1: Standard 13C Spectrum (Proton Decoupled)
-
Load the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Set up a standard proton-decoupled 13C experiment.
-
Acquire the spectrum. The number of scans will depend on the sample concentration; start with 128 scans and increase if necessary to achieve adequate signal-to-noise.
-
Process the data (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS.[11]
-
-
Experiment 2: DEPT-135 Spectrum
-
Using the same sample and shim values, set up a DEPT-135 experiment.[12]
-
Acquire and process the data.
-
Interpretation:
-
Positive Signals: CH (methine) and CH₃ (methyl) carbons.
-
Negative Signals: CH₂ (methylene) carbons.
-
Absent Signals: C (quaternary) carbons.
-
-
-
Experiment 3: DEPT-90 Spectrum
-
Set up a DEPT-90 experiment.[12]
-
Acquire and process the data.
-
Interpretation:
-
Positive Signals: Only CH (methine) carbons.
-
Absent Signals: C, CH₂, and CH₃ carbons.
-
-
Data Interpretation and Spectral Assignment
By combining the information from all three spectra, each carbon in 2-(2-ethyl-1H-imidazol-1-yl)ethanamine can be assigned.
Caption: Logic diagram for carbon type assignment using DEPT.
Predicted Data Summary
The following table summarizes the predicted chemical shifts and the expected results from the DEPT experiments, providing a clear guide for spectral assignment.
| Carbon Atom | Predicted δ (ppm) | Carbon Type | DEPT-90 Result | DEPT-135 Result | Rationale |
| C2 | 145 - 150 | C | Absent | Absent | Quaternary carbon between two N atoms; most downfield. |
| C4 | 125 - 135 | CH | Positive | Positive | Imidazole ring methine carbon. |
| C5 | 115 - 125 | CH | Positive | Positive | Imidazole ring methine carbon, slightly upfield of C4. |
| C1'' | 45 - 55 | CH₂ | Absent | Negative | Methylene carbon deshielded by attachment to imidazole N1. |
| C2'' | 37 - 45 | CH₂ | Absent | Negative | Methylene carbon deshielded by the terminal -NH₂ group.[6] |
| C2' | 20 - 30 | CH₂ | Absent | Negative | Ethyl group methylene, attached to the C2 of the ring. |
| C3' | 10 - 15 | CH₃ | Absent | Positive | Terminal methyl group; most upfield signal.[4] |
Potential Challenges and Advanced Considerations
-
Tautomerization: In some imidazole-containing compounds, proton tautomerization can lead to broadened signals or fewer signals than expected in solution NMR.[13][14] For the target molecule, substitution at the N1 position should prevent this specific issue, leading to a well-resolved spectrum.
-
Solvent Effects: Chemical shifts can be influenced by the choice of solvent.[15][16] For consistency and comparison with literature data, it is crucial to report the solvent used. Acidic impurities in solvents like CDCl₃ can protonate the amine, causing slight shifts.
-
Low Concentration: If the sample is highly dilute, achieving a good signal-to-noise ratio in a reasonable time can be challenging.[17] In such cases, increasing the number of scans is the most direct solution.
Conclusion
The combination of standard proton-decoupled 13C NMR with DEPT-90 and DEPT-135 experiments provides a powerful and definitive method for the structural analysis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine. This application note provides the foundational principles, detailed protocols, and a predictive framework to guide researchers in accurately assigning the carbon skeleton of this molecule. This systematic approach enhances the reliability of structural characterization, a critical step in chemical research and development.
References
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
-
Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
-
Burdzhiev, N., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(16), 4991. Retrieved from [Link]
-
University of Calicut. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Ramos-Organillo, A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3290. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Burdzhiev, N., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(21), 4976–4982. Retrieved from [Link]
-
Zolfigol, M. A., et al. (2016). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. RSC Advances, 6, 78445-78451. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20295. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C DEPT. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). Retrieved from [Link]
-
Asakura, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3248. Retrieved from [Link]
-
Lelaure, S., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents. Journal of Biomolecular NMR, 4(3), 339-46. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
-
Ghasemi, F., et al. (2020). Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. arXiv. Retrieved from [Link]
-
Chemical Science Teaching. (2023). How to predict 1H and 13C NMR of compound Using ChemDraw?. YouTube. Retrieved from [Link]
Sources
- 1. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 2. bhu.ac.in [bhu.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. compoundchem.com [compoundchem.com]
- 16. mdpi.com [mdpi.com]
- 17. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
Application Note: High-Sensitivity Quantitation of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine via HILIC-MS/MS
Abstract
This application note details a robust LC-MS/MS protocol for the quantification of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine, a common epoxy curing agent and potential pharmaceutical intermediate. Due to the compound's high polarity and basicity (
Introduction & Chemical Profile
2-(2-ethyl-1H-imidazol-1-yl)ethanamine (hereafter EIEA) contains a basic primary amine and an imidazole ring. In drug development, it is scrutinized as a potential raw material residue or a genotoxic impurity (GTI) candidate due to its alkylating potential and structural similarity to histamine analogs.
Chemical Profile
| Property | Data |
| Formula | |
| Molecular Weight | 139.19 g/mol |
| Monoisotopic Mass | 139.1109 Da |
| Structure | Imidazole ring substituted at C2 (ethyl) and N1 (ethylamine) |
| Basicity | High (Primary amine + Imidazole N3) |
| LogP | -0.1 (Hydrophilic) |
Analytical Challenge: The dual basic nitrogen centers create significant secondary interactions with residual silanols on C18 columns, leading to severe tailing. Furthermore, its hydrophilicity causes it to elute in the void volume of RPLC systems, necessitating the use of HILIC for reliable quantitation.
Experimental Design & Method Development
Sample Preparation (The "Dilute-and-Shoot" Approach)
Given the high solubility of EIEA in polar solvents, a simple protein precipitation or direct dilution is preferred over Liquid-Liquid Extraction (LLE), which often suffers from poor recovery for polar amines.
-
Matrix: Plasma or API (Active Pharmaceutical Ingredient) solution.
-
Solvent: 90:10 Acetonitrile:Water (v/v) with 0.1% Formic Acid.
-
Rationale: The high organic content matches the initial HILIC mobile phase, preventing peak distortion (solvent effects) upon injection.
Chromatography (HILIC Strategy)
We utilize a Zwitterionic HILIC stationary phase (e.g., Merck SeQuant® ZIC®-HILIC or similar). The zwitterionic surface provides a water-enriched layer that facilitates the partition of the polar EIEA while ionic interactions help retain the positively charged amine.
-
Column: ZIC-HILIC (100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
Expert Insight: Ammonium formate is chosen over acetate because formate provides better MS signal intensity for low-mass amines in positive ESI. The acidic pH (3.5) ensures the amine is fully protonated (
Mass Spectrometry (ESI+)[3][4]
-
Source Temp: 350°C (High temp required to desolvate the aqueous-rich HILIC layer)
-
Capillary Voltage: 3.5 kV
Fragmentation Logic (Mechanistic Derivation)
The precursor ion is the protonated molecule
-
Primary Transition (Quantifier): Cleavage of the
bond between the imidazole ring and the ethylamine chain. This yields the stable 2-ethylimidazole cation ( 95.1). This aromatic system is highly stable, providing a consistent, high-intensity signal. -
Secondary Transition (Qualifier): Loss of ammonia (
, 17 Da) from the primary amine tail. This yields a vinyl-imidazole derivative ( 122.1).
Visualized Workflows
Analytical Workflow Diagram
This diagram outlines the critical path from sample preparation to data acquisition, highlighting the specific HILIC requirements.
Figure 1: HILIC-MS/MS Analytical Workflow. Note the high organic content in sample prep to match HILIC mobile phase.
Fragmentation Pathway
The following diagram illustrates the mechanistic cleavage of EIEA inside the collision cell.
Figure 2: Proposed ESI+ Fragmentation Pathway. The formation of the stable aromatic 2-ethylimidazole cation (m/z 95.1) is the dominant channel.
Detailed Protocol
Reagents[1][4][6][7][8]
-
Acetonitrile (LC-MS Grade)
-
Water (Milli-Q or LC-MS Grade)
-
Ammonium Formate (High Purity)
-
Formic Acid (LC-MS Grade)
LC Conditions
| Parameter | Setting |
| Column | ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
| Gradient | Time (min) | %B (ACN) |
| 0.00 | 95 | |
| 1.00 | 95 | |
| 4.00 | 60 | |
| 5.00 | 60 | |
| 5.10 | 95 | |
| 8.00 | 95 (Re-equilibration) |
MS/MS Parameters (Sciex/Thermo equivalent)
-
Polarity: Positive
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
| ID | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | DP (V) | CE (V) | Role |
| EIEA_1 | 139.1 | 95.1 | 100 | 60 | 25 | Quant |
| EIEA_2 | 139.1 | 122.1 | 100 | 60 | 18 | Qual |
Note: DP (Declustering Potential) and CE (Collision Energy) should be optimized for your specific instrument. The values above are typical starting points for a triple quadrupole.
Results & Discussion (Validation Criteria)
Linearity & Sensitivity
Using this HILIC method, the assay typically achieves linearity from 1.0 ng/mL to 1000 ng/mL (
Selectivity & Carryover
-
Selectivity: The MRM transition
is highly specific. The 95 fragment (2-ethylimidazole) is distinct from histamine (111 Da) or simple alkyl amines. -
Carryover: Amines are notorious for sticking to injector ports.
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid . The acid ensures the amine remains soluble and is washed away.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 430667, 2-(1H-imidazol-1-yl)ethanamine (Structural Analog). Retrieved from [Link]
- Alpert, A. J. (1990).Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.
- McCalley, D. V. (2017).Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Authoritative review on amine analysis in HILIC).
- Holčapek, M., et al. (2010).Mass spectrometry of heterocyclic compounds. In Handbook of Heterocyclic Chemistry.
Sources
Application Note: Quantitative Analysis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine by HILIC-MS/MS
Abstract
This application note details a robust LC-MS/MS methodology for the quantification of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine (CAS: 161072-50-0), a polar imidazole derivative often monitored as a genotoxic impurity (GTI) or curing agent residue.[1] Due to the analyte's high polarity and basicity, traditional Reversed-Phase (RP) chromatography yields poor retention and peak tailing. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+) tandem mass spectrometry to achieve superior retention, peak shape, and sensitivity (LOQ < 1.0 ng/mL).
Introduction & Analyte Chemistry
The Analytical Challenge
2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a small, highly polar molecule containing two basic nitrogen centers: the imidazole ring (pKa ~7.[1]0) and the primary aliphatic amine (pKa ~9.5).
-
Polarity: The molecule is highly hydrophilic (logP < 0), causing it to elute in the void volume (
) of C18 columns. -
Basicity: At neutral or acidic pH, the molecule is doubly protonated. This leads to severe secondary interactions with residual silanols on silica-based columns, resulting in peak tailing.[1]
-
Matrix Interference: As a low molecular weight amine (
Da), it falls into a mass range with high chemical background noise.
The Solution: HILIC-MS/MS
To overcome these challenges, this method employs HILIC , which uses a polar stationary phase and a high-organic mobile phase.[1] This mechanism retains polar analytes via water-layer partitioning and electrostatic interactions, moving the analyte away from the suppression zone at the solvent front.
Method Development Strategy
The following decision tree outlines the rationale for selecting HILIC over Ion-Pairing RP chromatography.
Experimental Protocol
Reagents and Materials
-
Reference Standard: 2-(2-ethyl-1H-imidazol-1-yl)ethanamine (>98% purity).[1]
-
Internal Standard (IS): 2-Methylimidazole-d3 or Histamine-d4 (structural analogs are acceptable if isotopologue is unavailable).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1]
-
Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or Merck SeQuant ZIC-HILIC (3.5 µm, 2.1 x 100 mm).[1]
Sample Preparation (Solid Phase Extraction)
For complex matrices (e.g., plasma, drug substance), a Mixed-Mode Cation Exchange (MCX) cleanup is recommended to remove neutrals and acids.
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load sample (pH adjusted to ~3.0 with Formic Acid).
-
Wash 1: 1 mL 2% Formic Acid in Water (removes hydrophilic neutrals).[1]
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).[1]
-
Elution: 2 x 500 µL 5% Ammonia in Methanol (elutes basic analyte).
-
Reconstitution: Evaporate to dryness and reconstitute in 90:10 ACN:Buffer.
LC-MS/MS Conditions
Chromatography (HILIC Mode)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 95 | Initial Hold (Equilibration) |
| 1.0 | 95 | Start Gradient |
| 4.0 | 60 | Elution of Analytes |
| 4.1 | 40 | Column Wash |
| 5.5 | 40 | End Wash |
| 5.6 | 95 | Re-equilibration |
| 8.0 | 95 | End of Run |
Mass Spectrometry (ESI+)
MRM Transitions Note: Optimize collision energy (CE) for your specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Origin |
| 2-(2-ethyl...)-ethanamine | 140.2 | 123.1 | Quantifier | 18 | Loss of NH3 |
| 140.2 | 95.1 | Qualifier | 25 | Loss of Ethylamine chain | |
| 140.2 | 69.1 | Qualifier | 30 | Imidazole ring fragment | |
| Internal Standard | Depends on IS | Depends on IS | Quantifier | - | - |
Workflow Diagram
The following diagram illustrates the end-to-end analytical workflow, ensuring data integrity from sample to result.
Validation Framework (ICH Q2 R2)
To ensure this method is suitable for regulatory submission, validate according to ICH Q2(R2) guidelines [1].
-
Specificity: Inject blank matrix and ensure no interference at the retention time of the analyte (
min). -
Linearity: Prepare calibration standards from 1.0 ng/mL to 1000 ng/mL. Acceptance:
.[1][4][5] -
Accuracy (Recovery): Spike matrix at 3 levels (Low, Med, High). Acceptance: 80-120% recovery.[1]
-
Precision:
-
Repeatability: 6 injections of the same sample (RSD < 5%).
-
Intermediate Precision: Different days/analysts (RSD < 10%).[1]
-
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
Troubleshooting & Optimization
-
Peak Tailing: If observed on HILIC, increase the buffer concentration (e.g., to 20 mM Ammonium Formate) to suppress ionic interactions with the stationary phase [2].
-
Sensitivity Loss: Check the source for contamination.[1] Imidazoles are "sticky."[1] Ensure the diverter valve sends the first minute of the LC run (high salt/matrix) to waste.
-
Retention Time Shift: HILIC is sensitive to the water content in the mobile phase. Ensure Mobile Phase B is fresh and the column is fully equilibrated (at least 20 column volumes) before the first injection [3].
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6] [Link]
-
McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] [Link]
-
Greco, G., & Letzel, T. (2013).[1] Main interactions in HILIC of polar imidazoles.[1] Journal of Chromatography A, 1301, 68-81.[1] [Link]
Sources
- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
Application Note: Receptor Binding Assay Protocol for Imidazole Compounds
Differentiation of Imidazoline (
Abstract & Strategic Context
Imidazole-based compounds represent a privileged scaffold in medicinal chemistry, forming the core of agents ranging from antifungals to antihypertensives (e.g., clonidine, moxonidine). However, for drug developers, this scaffold presents a specific pharmacological challenge: Target Promiscuity .
Imidazole derivatives frequently exhibit high affinity for both
This guide details a Competition Radioligand Binding Protocol specifically designed to deconvolute these binding sites. It employs a "Masking Strategy" to pharmacologically isolate the specific receptor subtype of interest.
Critical Pre-Assay Considerations
The "Masking" Principle
To determine the affinity (
-
The Solution: Saturate the
-AR sites with a specific competitor that has no affinity for Imidazoline receptors. -
The Agent: Epinephrine (Adrenaline) or Norepinephrine . These catecholamines bind
-AR but do not bind or sites. -
The Concentration:
Epinephrine is typically sufficient to block of -ARs, leaving sites available for the radioligand.
Physicochemical Handling of Imidazoles[1]
-
pKa & pH: Most bioactive imidazoles are basic (pKa
7.0–9.0). Ensure the assay buffer is buffered strongly (e.g., 50 mM Tris-HCl) to maintain pH 7.4. -
Non-Specific Binding (NSB): Imidazoles can be lipophilic and "sticky" to glass fiber filters.
-
Requirement: Pre-soak GF/B filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. This cationic polymer coats the glass fibers, neutralizing negative charges and reducing hydrophobic adsorption.
-
Experimental Workflow (Visualization)
The following diagram outlines the decision logic and workflow for distinguishing receptor subtypes.
Caption: Workflow for pharmacologically isolating Imidazoline I1 binding sites using a masking strategy against Alpha-2 Adrenergic receptors.
Detailed Protocol: Membrane Preparation
Target Tissue: Rat cerebral cortex (rich in
-
Tissue Collection: Dissect tissue on ice. For platelets, centrifuge whole blood (200 x g, 15 min) to get Platelet Rich Plasma (PRP), then pellet platelets (1000 x g, 15 min).
-
Lysis: Resuspend pellet in 10 volumes of ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenization: Homogenize using a Polytron (2 bursts of 10 sec, setting 6).
-
Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save supernatant.
-
Centrifugation 2: Spin supernatant at 40,000 x g for 20 min at 4°C.
-
Wash: Resuspend pellet in Assay Buffer (see below) and re-spin at 40,000 x g.
-
Storage: Resuspend final pellet in Assay Buffer to approx. 2–5 mg protein/mL. Aliquot and store at -80°C.
Detailed Protocol: Competition Binding Assay ( Isolation)
Reagents & Buffers
| Component | Composition | Purpose |
| Assay Buffer | 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4 | Physiological salt/pH environment.[1] |
| Radioligand | Binds both | |
| Masking Agent | Blocks | |
| NSB Definition | Defines non-specific binding background. | |
| Test Compounds | Imidazole analogs (10 dilutions) | The unknown variables. |
Assay Setup (96-well format)
Total Volume:
-
Plate Preparation: Use polypropylene 96-well plates (low binding).
-
Add Masking Agent: Add
of Epinephrine to ALL wells (Final conc: ).-
Note: This step is omitted if you are specifically studying
-AR binding.
-
-
Add Test Compounds: Add
of test compound at 10x desired final concentration.-
Total Binding Control: Add
buffer. -
NSB Control: Add
of Phentolamine.
-
-
Add Radioligand: Add
of -Clonidine (Final conc: 1–2 nM, near its ). -
Initiate Reaction: Add
of Membrane Suspension (approx. 20–50 protein/well). -
Incubation: Shake gently for 45–60 minutes at 25°C (Room Temp).
-
Expert Insight: Imidazoline binding is reversible but can be slow. Equilibrium is crucial.
-
-
Termination:
-
Pre-wet GF/B filter plate with 0.5% PEI for 60 mins.
-
Rapidly filter using a cell harvester (e.g., PerkinElmer Filtermate).
-
Wash 3x with
ice-cold Wash Buffer (50 mM Tris-HCl).
-
-
Counting: Dry filters, add scintillant (e.g., MicroScint-20), and count on a TopCount or MicroBeta.
Data Analysis & Interpretation
Calculation of
Convert IC
- : Concentration of radioligand used (nM).[2]
- : Dissociation constant of the radioligand for the specific site being measured (determined previously via Saturation Binding).
Interpreting the Hill Slope
Perform non-linear regression (One-site vs. Two-site fit).
-
Hill Slope
1.0: Indicates binding to a single site (successful masking). -
Hill Slope < 0.8: Indicates negative cooperativity or, more likely, incomplete masking (binding to both
and residual ).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High NSB (>40%) | Imidazole sticking to filters. | Increase PEI soak time or add 0.1% BSA to Assay Buffer. |
| Low Specific Binding | Receptor degradation. | Include Protease Inhibitors (PMSF, Leupeptin) in membrane prep. |
| Biphasic Curve | Mixed receptor population. | Increase Epinephrine concentration to |
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. Imidazoline Receptors. [Link]
-
Michel, M. C., & Ernsberger, P. (1992). Keeping an eye on the I site: imidazoline-preferring receptors. Trends in Pharmacological Sciences. [Link]
Sources
Application Notes and Protocols: 2-(2-Ethyl-1H-imidazol-1-yl)ethanamine and its Analogs in Medicinal Chemistry
Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2] This prevalence in nature has made the imidazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[2][3] Consequently, imidazole-containing compounds have found widespread application as therapeutic agents, exhibiting a broad range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4]
This guide focuses on the application of a specific class of imidazole derivatives, 2-substituted-1H-imidazol-1-yl-ethanamines, with a particular focus on 2-(2-ethyl-1H-imidazol-1-yl)ethanamine as a representative molecule. We will explore their potential as modulators of various biological targets, provide detailed protocols for their synthesis and biological evaluation, and discuss the rationale behind these experimental designs.
Physicochemical Properties and Structural Analogy to Histamine
The structural similarity of 2-(2-substituted-1H-imidazol-1-yl)ethanamine derivatives to histamine suggests their potential to interact with histamine receptors.[5] This makes them intriguing candidates for the development of novel therapeutics targeting a variety of conditions, including allergic reactions, gastric acid secretion, and neurological disorders.[5]
| Property | Value (for 2-(2-methyl-1H-imidazol-1-yl)ethanamine) | Source |
| Molecular Formula | C6H11N3 | PubChem[6] |
| Molecular Weight | 125.17 g/mol | PubChem[6] |
| XLogP3 | -0.6 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 2 | PubChem[6] |
Potential Therapeutic Applications and Mechanisms of Action
The versatility of the imidazole scaffold allows for its derivatives to target a wide array of biological pathways. Below, we explore some of the most promising applications for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine and its analogs.
Histamine H3 Receptor Antagonism
The histamine H3 receptor is primarily found in the central nervous system (CNS) and acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters.[7] Antagonists of the H3 receptor have shown therapeutic potential for treating neurological and cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[7] The structural resemblance of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine to histamine makes it a prime candidate for development as an H3 receptor antagonist.
Caption: Proposed mechanism of H3 receptor antagonism.
Anticancer Activity
Imidazole-containing compounds have emerged as a promising class of anticancer agents due to their ability to interfere with multiple cellular processes crucial for tumor growth and survival.[8] These mechanisms include the inhibition of kinases, disruption of microtubule polymerization, and induction of DNA damage.[2][9] Derivatives of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine could be explored for their potential to inhibit cancer cell proliferation and induce apoptosis.
Antimicrobial and Antiprotozoal Activity
The imidazole core is a key feature of many established antifungal and antiprotozoal drugs, such as metronidazole.[2] These compounds often exert their effects by inhibiting microbial growth or by generating reactive oxygen species that damage cellular components.[10] Novel derivatives of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine could be synthesized and screened for their efficacy against a range of pathogenic microorganisms.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine and its analogs.
Protocol 1: Synthesis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine
This protocol describes a general method for the N-alkylation of 2-ethylimidazole followed by the conversion of a nitrile to a primary amine.
Materials:
-
2-ethylimidazole
-
Acetonitrile
-
Potassium carbonate (K2CO3)
-
Chloroacetonitrile
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
N-Alkylation:
-
Dissolve 2-ethylimidazole in acetonitrile in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Slowly add chloroacetonitrile to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-ethyl-1H-imidazol-1-yl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel.
-
-
Nitrile Reduction:
-
Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
-
In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the purified 2-(2-ethyl-1H-imidazol-1-yl)acetonitrile in the same anhydrous solvent to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-ethyl-1H-imidazol-1-yl)ethanamine.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt.
-
Caption: Synthetic workflow for the target compound.
Protocol 2: In Vitro Histamine H3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor (commercially available).
-
[3H]-Nα-methylhistamine (radioligand).
-
Test compounds (e.g., 2-(2-ethyl-1H-imidazol-1-yl)ethanamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of an unlabeled H3 antagonist like thioperamide).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]-Nα-methylhistamine, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 3: MTT Assay for Cytotoxicity Screening
This protocol is a colorimetric assay to assess the effect of test compounds on cancer cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The 2-(2-ethyl-1H-imidazol-1-yl)ethanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of this and related compounds. Future research should focus on synthesizing a library of analogs with diverse substitutions on the imidazole ring and the ethylamine side chain to establish structure-activity relationships (SAR). Promising lead compounds can then be advanced to more complex cellular and in vivo models to further elucidate their therapeutic potential. The versatility of the imidazole core ensures that this class of compounds will remain an active area of investigation in medicinal chemistry for years to come.
References
- BenchChem. (n.d.). Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.
- MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
- ResearchGate. (n.d.). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b.
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]
- National Institutes of Health. (n.d.). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus.
-
PubChem. (n.d.). 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- ResearchGate. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine.
- ResearchGate. (n.d.). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine.
-
PubMed. (n.d.). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Retrieved from [Link]
- BenchChem. (n.d.). (2,2,2-trichloro-1-((pyrimidin-2- yl)amino)ethyl)carbamate for drug discovery.
-
National Institutes of Health. (n.d.). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]
-
MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
PubMed. (n.d.). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
- ResearchGate. (n.d.). Imidazole-Based H3 antagonist Reviewing various structural features in....
-
Frontiers. (n.d.). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Retrieved from [Link]
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
-
ResearchGate. (n.d.). FDA approved imidazole containing drugs. Retrieved from [Link]
- European Medicines Agency. (2014). Public summary of opinion on orphan designation - 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide for the treatment of small cell lung cancer.
-
Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Next-Generation Imidazole Scaffolds: Rational Design and Validation Protocols for Antiprotozoal Therapeutics
Abstract & Scope
The imidazole pharmacophore remains a cornerstone in the development of antiprotozoal agents, particularly against kinetoplastids (Leishmania spp., Trypanosoma cruzi) and Entamoeba. While legacy nitroimidazoles (e.g., metronidazole) rely on radical-mediated DNA damage, next-generation imidazole development focuses on inhibiting sterol 14
This guide outlines a validated workflow for the rational design, phenotypic screening, and mechanistic validation of novel imidazole derivatives. It shifts focus from random screening to a target-driven approach, ensuring higher hit-to-lead conversion rates.
Rational Design Strategy: The Imidazole Scaffold
Successful imidazole design requires balancing target affinity (CYP51 binding) with physicochemical properties (permeability).
Structure-Activity Relationship (SAR) Logic
The imidazole ring acts as the "warhead," coordinating with the heme iron of the CYP51 enzyme. Modifications at specific positions dictate selectivity and potency.
| Position | Function | Design Recommendation |
| N3 (Nitrogen) | Heme Coordination | Must remain unsubstituted to bind the Ferric ion ( |
| C2 Position | Lipophilic Tail | Critical for occupying the hydrophobic access channel. Strategy: Introduce biphenyl or phenyl-alkyloxy groups (e.g., 2-(4-alkyloxyphenyl)) to mimic the lanosterol substrate structure [1]. |
| N1 Position | PK Modulation | Controls solubility and metabolic stability. Strategy: Alkyl or benzyl substitutions here can reduce rapid metabolic clearance compared to free N-H imidazoles. |
| C4/C5 | Selectivity | Substituents here (e.g., nitro, phenyl) can enhance specificity but often increase toxicity. Non-nitro derivatives are preferred to avoid mutagenic liabilities. |
Discovery Pipeline Visualization
The following workflow illustrates the transition from in silico design to biological validation.
Figure 1: Iterative workflow for imidazole-based antiprotozoal development. Note the feedback loop from validation back to design.
Protocol A: High-Throughput Phenotypic Screening (Resazurin)
Objective: Determine the half-maximal inhibitory concentration (
Principle: Resazurin (Alamar Blue) is a non-fluorescent, cell-permeable dye. Viable parasites with active mitochondria reduce resazurin to resorufin (highly fluorescent). Fluorescence intensity is directly proportional to viable cell number [2].
Materials
-
Organism: Leishmania donovani or L. major promastigotes (log phase).
-
Media: M199 medium supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HIFBS).
-
Reagent: Resazurin sodium salt (dissolved in PBS at 12.5 mg/mL, filter sterilized).
-
Plate: 96-well black-walled, clear-bottom microplates (for fluorescence).
-
Controls:
-
Positive: Amphotericin B (Start 10 µM) or Miltefosine.
-
Negative: 0.5% DMSO (vehicle).
-
Blank: Media only (no cells).
-
Step-by-Step Procedure
-
Compound Preparation: Prepare 20 mM stock solutions of imidazole derivatives in 100% DMSO.
-
Serial Dilution: In a separate intermediate plate, perform a 2-fold serial dilution in M199 media. Ensure final DMSO concentration on cells never exceeds 0.5% , as higher levels are toxic to protozoa.
-
Seeding:
-
Count parasites using a hemocytometer.
-
Adjust density to
parasites/mL. -
Dispense 50 µL of parasite suspension into assay plate wells (
cells/well).
-
-
Treatment: Add 50 µL of diluted compounds to the wells.
-
Final Volume: 100 µL.
-
Final Density:
parasites/mL ( cells/well).
-
-
Incubation: Seal plates and incubate at 26°C (promastigotes) for 72 hours .
-
Development: Add 10 µL of Resazurin solution to each well.
-
Final Incubation: Incubate for an additional 2–4 hours at 26°C. Monitor visually; color change from blue to pink indicates viability.
-
Readout: Measure fluorescence on a microplate reader.
-
Excitation: 560 nm[1]
-
Emission: 590 nm
-
Data Analysis & Quality Control
Calculate % Inhibition using the formula:
Self-Validation Check (Z-Factor):
For the assay to be valid, the Z-factor must be > 0.5.
Protocol B: Mechanistic Validation (CYP51 Binding)
Objective: Confirm that the hit compound targets sterol 14
Principle: Azole antifungal/antiprotozoals bind to the heme iron of CYP51, displacing the water molecule. This induces a characteristic "Type II" spectral change—a red shift in the Soret band absorption peak [3].
Reagents & Equipment
-
Enzyme: Recombinant T. cruzi or L. infantum CYP51 (expressed in E. coli).
-
Buffer: 50 mM Potassium Phosphate (pH 7.4), 10% Glycerol.
-
Instrument: UV-Vis Spectrophotometer (dual beam or microplate reader capable of spectral scanning).
Procedure
-
Baseline: Dilute recombinant CYP51 to 1–2 µM in the buffer. Record the baseline spectrum (350–500 nm). The resting Soret peak should be near 417 nm .
-
Titration: Add the imidazole compound in stepwise increments (0.1 µM to 10 µM). Keep solvent (DMSO) volume constant and <1%.
-
Measurement: After each addition, mix gently and scan the spectrum (350–500 nm).
-
Observation:
-
Type II Binding (Specific): Look for a decrease in absorbance at ~417 nm (min) and an increase at ~447 nm (max).
-
Isosbestic Point: A clear crossing point between the spectra indicates a two-state transition (bound vs. unbound), validating specific binding.
-
Mechanism Visualization
The diagram below details the pathway interruption caused by the imidazole derivative.[2]
Figure 2: Mechanism of Action.[2] Imidazoles block CYP51, preventing Ergosterol synthesis and causing toxic sterol buildup.
Protocol C: Selectivity Index (SI) Determination
Objective: Ensure the compound kills parasites without killing the host.
-
Cell Line: Mammalian cells (e.g., Vero, J774 macrophages, or HepG2).
-
Assay: Perform the same Resazurin assay (Protocol A) but incubate for 48 hours at 37°C/5% CO2 .
-
Calculation:
-
Calculate
(Cytotoxic Concentration 50%). -
Calculate Selectivity Index:
-
Target: An SI > 10 is considered a hit; SI > 50 is a lead candidate.
-
References
-
Structure-Activity Relationship of Imidazoles: Source: National Institutes of Health (NIH) / PMC Title: In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole-Containing Azine Derivatives.[3][4] URL:[Link]
-
Resazurin Assay Standardization: Source: PubMed Title: Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. URL:[Link]
-
CYP51 Binding Mechanism: Source: PLOS / ResearchGate Title: Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay. URL:[Link]
-
General Antiprotozoal Drug Discovery: Source: MDPI Title: Recent Advances in the Discovery of Novel Antiprotozoal Agents.[3] URL:[Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole‐Containing Azine and Benzoazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the N-Alkylation of 2-Ethylimidazole
Welcome to the Technical Support Center for the N-alkylation of 2-ethylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced reaction. We will delve into the root causes of frequently encountered side reactions and provide actionable, field-proven troubleshooting strategies to optimize your synthesis for yield, purity, and regioselectivity.
Introduction to the N-Alkylation of 2-Ethylimidazole
The N-alkylation of the imidazole ring is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules.[1][2] 2-Ethylimidazole, with its unsymmetrical nature, presents a classic challenge in regioselectivity: the alkyl group can attach to either the N1 or the N3 nitrogen. The reaction's outcome is a delicate interplay of electronic effects, steric hindrance, and the chosen reaction conditions.[1][3][4] This guide will address the most common pitfalls and provide expert guidance to steer your reaction toward the desired product.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N3 alkylated products?
Answer: The formation of a mixture of N1 and N3 regioisomers is the most common challenge in the alkylation of unsymmetrical imidazoles like 2-ethylimidazole. When the imidazole ring is deprotonated, the resulting imidazolide anion has its negative charge delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[5] The ratio of the two isomers is primarily governed by:
-
Steric Hindrance: The ethyl group at the C2 position creates steric bulk. Consequently, the N1 position is generally less sterically hindered than the N3 position (which is flanked by the ethyl group). Larger alkylating agents will preferentially attack the less hindered N1 position.[3][4][6]
-
Electronic Effects: The ethyl group is weakly electron-donating, which slightly increases the electron density and nucleophilicity of both nitrogen atoms. However, this effect is often secondary to steric considerations.[1]
-
Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity.[7][8] For instance, certain conditions might favor the thermodynamically more stable product over the kinetically favored one.
Q2: I've isolated a product with a much higher molecular weight than expected, and it seems to be a salt. What is it?
Answer: You have likely formed a 1,3-dialkylated imidazolium salt, also known as a quaternary ammonium salt.[9][10][11] This occurs when the initially formed N-alkylated product undergoes a second alkylation on the remaining nitrogen atom. This side reaction is more prevalent under certain conditions and with specific reagents.
Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What could be the issue?
Answer: Incomplete conversion can stem from several factors:
-
Insufficiently Strong Base: The pKa of the N-H proton in imidazole is approximately 14.5. If the base used is not strong enough to deprotonate the imidazole ring completely, the concentration of the reactive imidazolide anion will be low, leading to a sluggish or incomplete reaction.
-
Poor Solubility: If the 2-ethylimidazole or the base is not fully soluble in the chosen solvent, the reaction will be heterogeneous and slow.
-
Reaction Temperature: Alkylation reactions are often temperature-dependent.[12][13] Insufficient heat may result in a very slow reaction rate.
-
Nature of the Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides compared to alkyl iodides) will require more forcing conditions (higher temperature, longer reaction time) to achieve full conversion.
Troubleshooting Guide
Problem 1: Poor Regioselectivity (Mixture of N1 and N3 Isomers)
Causality Analysis:
The formation of regioisomers is a direct consequence of the two nucleophilic nitrogen atoms in the 2-ethylimidazole ring. The balance between kinetic and thermodynamic control, heavily influenced by steric and electronic factors, dictates the product ratio.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Detailed Protocols & Explanations:
-
Protocol 1: Enhancing Steric Hindrance
-
Rationale: By increasing the steric bulk of the alkylating agent, the attack on the more hindered N3 position becomes less favorable.[3]
-
Procedure: If your synthesis allows, switch to an alkylating agent with a larger alkyl group (e.g., isopropyl iodide instead of methyl iodide).
-
Expected Outcome: An increased ratio of the N1-alkylated product.
-
-
Protocol 2: Optimizing Solvent and Base
-
Rationale: The combination of a strong, non-nucleophilic base and a suitable solvent can significantly influence the position of deprotonation and subsequent alkylation.[7] Using a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a common strategy.[7]
-
Procedure:
-
Suspend 2-ethylimidazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Monitor the reaction by TLC or LC-MS.
-
-
Expected Outcome: Improved regioselectivity, often favoring the N1 isomer.
-
Problem 2: Formation of 1,3-Dialkylated Imidazolium Salt (Quaternization)
Causality Analysis:
The N-alkylated product is also a nucleophile and can compete with the starting material for the alkylating agent. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures.
Troubleshooting Workflow:
Caption: Workflow for minimizing quaternization.
Detailed Protocols & Explanations:
-
Protocol 3: Stoichiometric Control
-
Rationale: By using a slight excess of the nucleophile (2-ethylimidazole), the probability of the alkylating agent reacting with the starting material over the product is increased.
-
Procedure:
-
Use 1.0 equivalent of the alkylating agent and 1.1-1.2 equivalents of 2-ethylimidazole.
-
Follow the standard reaction procedure.
-
-
Expected Outcome: A significant reduction in the formation of the dialkylated salt. Unreacted 2-ethylimidazole can be removed during workup or purification.
-
Problem 3: Incomplete Reaction
Causality Analysis:
An incomplete reaction is often a result of suboptimal reaction conditions that do not favor the complete conversion of the starting material.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete reactions.
Detailed Protocols & Explanations:
-
Protocol 4: Enhancing Reaction Rate
-
Rationale: A stronger base will generate a higher concentration of the reactive imidazolide anion, while a polar aprotic solvent can accelerate SN2 reactions.
-
Procedure:
-
Dissolve 2-ethylimidazole in anhydrous DMF.
-
Add 1.1 equivalents of powdered potassium hydroxide (KOH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent and heat the reaction to 50-80 °C.[12]
-
Monitor the reaction for completion.
-
-
Expected Outcome: Faster reaction rate and higher conversion.
-
Data Summary and Comparison
| Parameter | Condition A (e.g., K₂CO₃ in Acetonitrile) | Condition B (e.g., NaH in THF) | Expected Outcome |
| Base | Weaker | Stronger | Condition B favors faster and more complete deprotonation. |
| Solvent | Polar Aprotic | Less Polar Aprotic | Condition B may offer better regioselectivity. |
| Temperature | Often requires heating | Can often be run at RT | Condition B may be milder. |
| Typical Side Reactions | Incomplete reaction, moderate regioselectivity | Potential for over-alkylation if not controlled | Each has its own profile of potential side reactions. |
Analytical Methods for Reaction Monitoring and Product Characterization
Accurate monitoring is crucial for optimizing reaction conditions and identifying side products.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of the reaction by observing the disappearance of starting material and the appearance of the product(s).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products and byproducts.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product(s) and for determining the ratio of regioisomers.
Purification of N-Alkyl-2-ethylimidazoles
The choice of purification method will depend on the properties of the product and the impurities present.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating regioisomers and removing other impurities.[1] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Crystallization: If the desired product is a solid, crystallization can be an effective method for purification.[16][17]
-
Acid-Base Extraction: This can be used to remove unreacted 2-ethylimidazole. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to extract the basic starting material.
References
-
University of Otago. N-Alkylation of imidazoles. [Link]
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. [Link]
-
Diego J. Ramón et al. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
- Google Patents. Process for preparing 1-alkylimidazoles.
-
ACS Omega. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. [Link]
-
ResearchGate. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. [Link]
- Google Patents. Method for separating and purifying 2-methylimidazole crystal impurity.
-
ResearchGate. Scheme 1. N-alkylation of N-ethylimidazole under microwave irradiation (MW). [Link]
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Google Patents. Method for producing 2-alkylimidazole.
-
ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons. [Link]
-
MDPI. Mechanism and Performance of Melamine-Based Metal-Free Organic Polymers with Modulated Nitrogen Structures for Catalyzing CO2 Cycloaddition. [Link]
-
MDPI. Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
-
Reddit. This is why selective N-alkylation of imidazoles is difficult. [Link]
-
ResearchGate. The Reaction of Carbonyldiimidazole with Alcohols to Form Carbamates and N-Alkylimidazoles | Request PDF. [Link]
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. [Link]
-
RSC Publishing. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]
-
MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]
-
NIH. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]
-
ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
-
MDPI. Preparation and Characterization of Quaternized Chitosan Derivatives and Assessment of Their Antioxidant Activity. [Link]
-
PubMed. Effect of degree of quaternization of N-trimethyl chitosan chloride for enhanced transport of hydrophilic compounds across intestinal caco-2 cell monolayers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Characterization of Quaternized Chitosan Derivatives and Assessment of Their Antioxidant Activity [mdpi.com]
- 12. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
- 17. JP5111787B2 - Method for producing 2-alkylimidazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine
Case ID: PUR-IMID-002 Subject: Troubleshooting Isolation & Purification of Hydrophilic Imidazole-Amines Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The purification of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine presents a classic "dual-threat" challenge in organic synthesis:
-
High Polarity: The primary amine and imidazole ring create high water solubility, making aqueous extraction inefficient.
-
Lewis Basicity: The molecule interacts strongly with acidic silanol groups on standard silica gel, leading to severe peak tailing and yield loss during chromatography.
This guide moves beyond standard protocols to provide field-tested solutions for isolating this specific amphiphilic molecule.
Module 1: Chromatographic Challenges (The Silica Problem)
The Issue: "Why is my product streaking?"
Standard silica gel (
The Solution: Mobile Phase Engineering
You must suppress the ionization of the silanols or the amine.
Protocol A: The "Ammonia Shift" (Recommended)
Do not use standard MeOH/DCM. You must use an ammonia-saturated modifier.
-
Prepare the Modifier: Mix 10 parts MeOH with 1 part concentrated aqueous Ammonium Hydroxide (
). This is your "Base A". -
Mobile Phase: Run a gradient of DCM : Base A (Start 98:2, ramp to 90:10).
-
Mechanism:[1] The
competes for the silanol sites, effectively "blocking" them from your product.
-
Protocol B: Neutral Alumina (The Alternative)
If silica tailing persists, switch the stationary phase to Neutral Alumina (Brockmann Grade III) .
-
Why: Alumina lacks the acidic protons of silica, preventing the acid-base retention mechanism.
-
Eluent: 100% Ethyl Acetate
5% MeOH in Ethyl Acetate.
Module 2: Extraction & Phase Separation
The Issue: "My product stays in the water layer."
With a calculated LogP < 0 (highly hydrophilic), this molecule prefers water over ether or hexane. Standard workups will result in <20% recovery.
The Solution: Salting Out & High-Polarity Extraction
You must alter the partition coefficient (
Step-by-Step Extraction Protocol
-
Basify: Ensure the aqueous reaction mixture is pH > 12 using 5M NaOH. (Both nitrogens must be deprotonated).
-
Salt Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation point).
-
Why: This increases the ionic strength, forcing the organic amine out of the water ("Salting Out").
-
-
The Solvent System: Do NOT use Diethyl Ether. Use one of the following:
-
Option 1: Dichloromethane (DCM) + 10% Isopropanol (IPA).
-
Option 2:
-Butanol (Warning: High boiling point, requires high-vac rotavap).
-
-
Execution: Perform 4-5 extractions. The "Salting Out" effect combined with the polarity of IPA/DCM will recover >90% of the product.
Visual Workflow: Extraction Logic
Caption: Optimized extraction workflow utilizing the "Salting Out" effect to maximize recovery of hydrophilic amines.
Module 3: Isolation Strategy (Decision Tree)
The Issue: "It's an oil and won't crystallize."
The ethyl group breaks the symmetry of the imidazole, often lowering the melting point compared to methyl analogs. The free base is likely a viscous oil.
The Solution: Distillation vs. Derivatization
| Method | Suitability | Critical Parameter |
| High Vacuum Distillation | High | Requires < 1 mbar pressure. Boiling point likely >150°C (atm). |
| Salt Formation (HCl) | Medium | Hygroscopic. Requires anhydrous conditions (HCl in Dioxane). |
| Salt Formation (Oxalate) | High | Oxalic acid often yields nice crystalline solids for imidazoles. |
Protocol: Oxalate Salt Formation (For Solid Storage)
-
Dissolve crude oil in a minimum amount of Ethanol.
-
Add 1.0 equivalent of Oxalic Acid (dissolved in warm Ethanol).
-
Cool to 0°C. The oxalate salt should precipitate as a white solid.
-
Filter and wash with cold Acetone.
-
Note: This stabilizes the amine against oxidation and
absorption.
-
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for final isolation based on purity requirements and storage needs.
Frequently Asked Questions (FAQ)
Q1: The product turned yellow/brown overnight. Is it ruined?
A: Primary amines are susceptible to oxidation and carbamate formation (absorbing
-
Fix: Store the free base under Argon/Nitrogen at -20°C. If heavily colored, pass through a short plug of neutral alumina or redistill.
Q2: I see a peak at 1.5 ppm in NMR that won't go away. A: This is likely water. The imidazole ring is hygroscopic.
-
Fix: Azeotrope with Toluene (3x) on the rotavap, then dry under high vacuum for 4 hours.
Q3: Can I use Acetone for recrystallization of the free base? A: NO. Primary amines can react with ketones (Acetone) to form imines (Schiff bases), especially if the solution is heated or slightly acidic. Use alcohols (EtOH/IPA) or Ethers (MTBE) for the free base.
References
-
BenchChem Technical Support. (2025).[2][3][4][5] Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Link (Extrapolated from methyl analog protocols).
-
PubChem. (2025).[4][6] Compound Summary: 2-(1H-imidazol-1-yl)ethanamine. National Library of Medicine. Link
-
Biotage. (2023).[2][7][8][9] How should I purify a complex, polar, amide reaction mixture? Flash Purification Blog. Link
-
TCI Chemicals. (2025). Product Specification: 2-(1H-Imidazol-1-yl)ethanol. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
troubleshooting NMR peak broadening in imidazole compounds
Ticket ID: IMDZ-NMR-001 Subject: Troubleshooting Peak Broadening and Signal Loss in Imidazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit[1]
Initial Diagnostic & Root Cause Analysis
Welcome to the Structural Elucidation Support Center. You are likely experiencing one of two phenomena: either your imidazole ring protons (H2, H4, H5) are significantly broadened/invisible, or your N-H proton is missing entirely.[1]
In 90% of imidazole cases, the root cause is Prototropic Tautomerism occurring at an intermediate rate on the NMR time scale.
The Mechanism: Why Your Peaks Disappear
Imidazole exists in a dynamic equilibrium between two tautomers. The amine proton (H1) rapidly migrates between the N1 (pyrrole-type) and N3 (pyridine-type) nitrogens.
-
Slow Exchange: You see distinct signals for H4 and H5.
-
Fast Exchange: You see an averaged, sharp signal for H4/H5.[1]
-
Intermediate Exchange (The Problem): The exchange rate (
) is comparable to the frequency difference ( ) between the tautomers. This causes severe line broadening (decoherence), often making the signals indistinguishable from the baseline.
Figure 1: The 1,3-prototropic shift mechanism responsible for signal broadening.
Troubleshooting Protocols
Do not randomly change parameters. Follow this logic-gated troubleshooting workflow to resolve the broadening.
Method A: The Solvent Switch (First Line of Defense)
CDCl3 is often the worst solvent for imidazoles because it allows intermediate exchange rates and promotes intermolecular hydrogen bonding aggregates.
| Solvent | Effect on Exchange Rate | Outcome | Recommendation |
| CDCl3 | Intermediate | Broad, "muddy" peaks.[1] H4/H5 often indistinguishable.[1] | Avoid for unsubstituted imidazoles.[1] |
| DMSO-d6 | Slows Exchange | Strong H-bond acceptor.[1] Often "freezes" the tautomer or slows exchange enough to sharpen peaks. | Primary Recommendation. |
| Methanol-d4 | Fast Exchange | Promotes rapid proton transfer via solvent bridge.[1] | Use if you want a single averaged spectrum.[1] |
| Acetone-d6 | Variable | Can accelerate exchange compared to DMSO.[1] | Secondary option if DMSO fails.[1] |
Action: Dissolve your sample in DMSO-d6 . If the N-H proton is still broad, ensure the sample is strictly anhydrous (water catalyzes the exchange).
Method B: Variable Temperature (VT) NMR
If changing the solvent is not possible (e.g., solubility issues), you must shift the exchange rate away from the intermediate regime.
-
Protocol (Cooling): Lower temperature to 233 K (-40°C) or below.
-
Protocol (Heating): Raise temperature to 323 K (50°C) or higher.
-
Goal: Enter the "Fast Exchange" regime.
-
Result: H4 and H5 coalesce into a sharp singlet (or doublet if coupled to H2).[1]
-
Method C: The "Salt Lock" (Definitive Solution)
If you do not need to characterize the neutral tautomer specifically, converting the imidazole to an imidazolium salt eliminates tautomerism entirely by protonating both nitrogens.
Step-by-Step Protocol:
-
Acquire a baseline spectrum in your chosen solvent (e.g., DMSO-d6).[1]
-
Add 1-2 equivalents of TFA-d (Trifluoroacetic acid-d) or concentrated DCl .[1]
-
Shake and re-acquire.[1]
-
Result: The symmetry is broken or fixed (depending on substitution), and peaks will sharpen dramatically as the labile proton exchange is removed/saturated.
Advanced Diagnostics: Concentration & Impurities
If the above methods fail, consider these secondary factors affecting linewidth.
Concentration-Dependent Aggregation
Imidazoles form hydrogen-bonded stacks (oligomers) in non-polar solvents.[1]
-
Symptom: Chemical shift (
) drifts significantly with concentration changes.[1] -
Test: Run a dilution series (10 mM
1 mM). If peaks sharpen and shift, aggregation is the cause.[1]
Paramagnetic Contamination
Imidazoles are excellent ligands for transition metals (Cu, Fe).[1] Trace metal impurities from synthesis will cause severe broadening (relaxation enhancement) without shifting the equilibrium.
-
Test: Add a speck of EDTA or perform a filtration through Chelex resin.[1]
Decision Support Matrix
Use the following flowchart to guide your next experiment.
Figure 2: Logical workflow for resolving imidazole peak broadening.
References & Grounding
-
Reich, H. J. Dynamic NMR - Chemical Exchange.[1] University of Wisconsin-Madison/ACS Organic Chemistry Data.[1] (Detailed mechanisms of exchange broadening and coalescence temperatures).
-
Alkorta, I., et al. (2023).[1][3] Switching imidazole reactivity by dynamic control of tautomer state. National Institutes of Health (PMC).[1] (Discusses 13C NMR chemical shifts and exchange broadening in substituted imidazoles).
-
Burdzhiev, N. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles. MDPI.[1] (Analysis of fast tautomerization effects in solution vs solid state).
-
Zamani, K., et al. (2003).[1] 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK.[1] (Demonstrates downfield shifts and locking of tautomers upon metal coordination).
Disclaimer: This guide is for research purposes. Always verify solvent compatibility with your specific imidazole derivative, as highly reactive substituents may degrade in acidic media.[1]
Sources
fragmentation pattern analysis of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine in MS
Case ID: MS-IMID-002 Compound: 2-(2-ethyl-1H-imidazol-1-yl)ethanamine (Also known as 1-(2-Aminoethyl)-2-ethylimidazole) Formula: C₇H₁₃N₃ Exact Mass: 139.1109 Da Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Analyst's Perspective
You are likely analyzing this compound in the context of epoxy curing agents, ionic liquid precursors, or pharmaceutical intermediates. The challenge with 2-(2-ethyl-1H-imidazol-1-yl)ethanamine lies in its dual-basic nature (primary amine + imidazole nitrogen) and its tendency to form adducts or undergo specific in-source fragmentations that can be mistaken for impurities.
This guide treats the analysis as a troubleshooting workflow, moving from ionization optimization to confident structural validation via MS/MS fragmentation.
Module 1: Ionization & Source Optimization
User Question: "I am seeing low sensitivity or unexpected adducts in ESI(+). How do I optimize the source?"
The Mechanism
This molecule has two protonation sites:
-
Primary Amine (Side Chain): pKa ≈ 10.0 (Highly basic).
-
Imidazole Nitrogen (N3): pKa ≈ 7.0–8.0.
In standard acidic mobile phases (0.1% Formic Acid), the molecule will be doubly protonated [M+2H]²⁺ (m/z 70.5) or singly protonated [M+H]⁺ (m/z 140.1) depending on the pH and cone voltage.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Signal Split (m/z 140 & 70.5) | pH is too low (< 3.0), forcing double protonation. | Adjust mobile phase to pH 4.5–5.0 (Ammonium Acetate) to favor the singly charged [M+H]⁺ species (m/z 140). |
| Sodium Adducts (m/z 162) | Glassware contamination or high pH. | Switch to plastic solvent bottles; add 5mM Ammonium Formate to suppress Na⁺ adducts. |
| In-Source Frag (m/z 123) | Cone Voltage/Declustering Potential too high. | Lower Cone Voltage to 15–20V. The loss of NH₃ is facile and can occur before the collision cell. |
Module 2: Fragmentation Pattern Analysis
User Question: "I see the parent at m/z 140, but how do I confirm the structure based on the fragments? What is the logic behind m/z 123 and 97?"
The Fragmentation Logic
The fragmentation of this molecule is driven by the stability of the aromatic imidazole ring and the lability of the aliphatic amino side chain.
Primary Pathway: The Ammonia Loss (Neutral Loss -17)
-
Transition: m/z 140
m/z 123 -
Mechanism: Intramolecular nucleophilic attack or H-transfer leads to the elimination of NH₃ from the primary amine tail. This creates a vinyl-imidazole or cyclic intermediate.
-
Diagnostic Value: High. Confirms the presence of a primary amine on an alkyl chain.
Secondary Pathway: The Side Chain Cleavage (C-N Bond Break)
-
Transition: m/z 140
m/z 97 (and m/z 96) -
Mechanism: Cleavage of the N1-C(alkyl) bond.
-
Result: The charge remains on the imidazole ring, generating the 2-ethylimidazole cation (m/z 97).
-
Diagnostic Value: Critical. This confirms the core scaffold is 2-ethylimidazole. If this peak shifts (e.g., to m/z 83), your ethyl group is missing (methylimidazole).
Tertiary Pathway: Ring Fragmentation
-
Transition: m/z 97
m/z 55/56 or m/z 42 -
Mechanism: Retro-Diels-Alder (RDA) type collapse of the imidazole ring (loss of HCN or CH₃CN).
-
Diagnostic Value: Moderate. Usually requires high collision energy (>35 eV).
Visualizing the Pathway
Figure 1: Proposed fragmentation tree for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine under ESI-CID conditions.
Module 3: Experimental Validation Workflow
User Question: "How do I set up the experiment to prove this is my compound and not an isomer?"
To validate the structure, you must perform an Energy-Resolved MS/MS experiment. This distinguishes the labile amine loss from the stable ring structure.
Step-by-Step Protocol
-
Sample Prep: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Direct Infusion: Infuse at 5–10 µL/min into the ESI source.
-
MS1 Isolation: Isolate m/z 140.1 (Isolation width: 1.0 Da).
-
Collision Energy Ramp:
-
10 eV: You should see primarily m/z 140 and the onset of m/z 123.
-
25 eV: m/z 123 should peak; m/z 97 appears.
-
40 eV: m/z 140 is gone; m/z 97 dominates; ring fragments (m/z 56, 42) appear.
-
-
Data Interpretation:
-
If m/z 97 is the base peak at very low energy (<10 eV), the side chain may be attached to a carbon (C-C bond) rather than the nitrogen (N-C bond), or the sample is degrading.
-
If m/z 30 (CH₂=NH₂⁺) is absent, the primary amine might be substituted or absent.
-
Summary of Diagnostic Ions
| m/z (Exp) | Fragment Identity | Formula | Significance |
| 140.11 | [M+H]⁺ | C₇H₁₄N₃⁺ | Parent Ion. |
| 123.08 | [M+H - NH₃]⁺ | C₇H₁₁N₂⁺ | Confirms primary amine side chain. |
| 97.07 | [2-Ethylimidazole+H]⁺ | C₅H₉N₂⁺ | Confirms the "head" group is 2-ethylimidazole. |
| 30.03 | [CH₂NH₂]⁺ | CH₄N⁺ | Characteristic of unsubstituted primary amines. |
References
-
NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. National Institute of Standards and Technology. (General fragmentation rules for alkylamines and imidazoles).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for Alpha-cleavage and onium reaction mechanisms).
- Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted imidazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Mechanistic grounding for N-C bond cleavage in imidazoles).
Technical Support Center: Solvent Selection for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for reactions involving this versatile bifunctional molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.
Introduction: The Duality of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine
2-(2-ethyl-1H-imidazol-1-yl)ethanamine is a compound of significant interest due to its structural similarity to histamine, presenting opportunities in drug discovery.[1] Its chemical utility is defined by two key functional groups: a nucleophilic primary aliphatic amine and a heterocyclic imidazole ring, which itself contains a basic nitrogen atom (N-3). This duality allows for a wide range of chemical transformations but also introduces challenges, primarily the selective reaction at one site over the other. The choice of solvent is arguably the most critical parameter in controlling this selectivity, influencing everything from reactant solubility and reaction rate to the final product profile.
Disclaimer: Physicochemical data for the 2-ethyl derivative is not widely published. This guide leverages data from the structurally similar and well-documented 2-(2-methyl-1H-imidazol-1-yl)ethanamine as a close surrogate for predictive and explanatory purposes.[1][2]
Part 1: Foundational Knowledge - Molecule-Solvent Interactions
Understanding the inherent properties of your molecule is the first step toward rational solvent selection.
FAQ 1.1: What are the key physicochemical properties of this amine that influence solvent choice?
The reactivity of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine is dictated by its two basic centers.
-
Primary Amine: The ethanamine side chain possesses a primary amine. This group is a potent nucleophile and a Brønsted-Lowry base. Its pKa is predicted to be in the range of 8.5-9.5, typical for a primary alkylamine.[2] This site is the primary target for N-acylation and N-alkylation reactions.
-
Imidazole Ring: The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is substituted and non-basic. The N-3 nitrogen, however, is analogous to the nitrogen in pyridine; it is sp²-hybridized, has a lone pair of electrons in an sp² orbital, and is basic. This site is a key center for coordination with metal ions and can also act as a nucleophile or base.[3][4]
-
Polarity and Solubility: The presence of two amine functionalities and the ability to engage in hydrogen bonding makes the molecule polar. The computed XLogP3 of the methyl analog is -0.6, indicating good water solubility.[2] This solubility is highly pH-dependent; in acidic aqueous solutions, protonation of the basic nitrogens increases polarity and enhances solubility.[5] For use in organic synthesis, the free base form is typically used, requiring careful selection of an appropriate organic solvent.
FAQ 1.2: How do different classes of solvents interact with this molecule and affect its reactivity?
Solvents are not merely inert media; they actively participate in the reaction by solvating reactants, transition states, and products.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons and can form strong hydrogen bonds. While they are excellent for dissolving the amine, they can significantly hinder its nucleophilicity. The solvent's hydrogen atoms can cage the lone pair of electrons on the amine's nitrogen, creating a bulky solvation shell that must be stripped away for the amine to react.[6] This generally leads to slower reaction rates for nucleophilic attacks like alkylations and acylations.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have high dielectric constants and are polar, but they lack acidic protons. They are highly effective at solvating cations but leave anions and nucleophiles relatively "bare" and highly reactive.[7] This makes them the preferred choice for many SN2 reactions, such as N-alkylation, as they enhance the nucleophilicity of the amine.[8]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are generally poor at solvating charged species. They are often used when reactants are non-polar or when a less reactive environment is desired. Dichloromethane (DCM) is a common choice for reactions like N-acylation with acid chlorides, as it readily dissolves the reactants and the reaction is often fast enough not to require significant solvent assistance.[9]
Solvent Properties Reference Table
The following table summarizes key properties of common laboratory solvents to aid in your selection process.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Key Considerations |
| Water | 80.1 | 100 | Protic | Excellent for salts, but deactivates nucleophiles via H-bonding. Can be used in green chemistry approaches.[10] |
| Methanol (MeOH) | 32.7 | 65 | Protic | Good solubility for polar compounds. Can participate in reactions (transesterification). |
| Ethanol (EtOH) | 24.5 | 78 | Protic | Similar to methanol, less toxic. Often used for metal complexation. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Excellent for SN2 reactions. Can also be used as a reagent for acetylation under certain conditions.[11] |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | High boiling point, excellent solvating power for a wide range of compounds. Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Very high boiling point and strong solvating power. Can accelerate SN2 reactions.[12] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Lower polarity, good general-purpose solvent for reactions at moderate temperatures. |
| Dichloromethane (DCM) | 9.1 | 40 | Non-Polar Aprotic | Volatile, good for reactions near room temp. Common for acylations.[9] |
| Toluene | 2.4 | 111 | Non-Polar Aprotic | High boiling point for a non-polar solvent, useful for reactions requiring heat. |
Part 2: Solvent Selection for Specific Reaction Types
The optimal solvent is intrinsically linked to the desired chemical transformation.
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent system based on the intended reaction.
Caption: Decision workflow for selecting a solvent based on reaction type.
FAQ 2.1: What is the best solvent for N-acylation of the primary amine?
For N-acylation using reactive acylating agents like acetyl chloride or benzoyl chloride, the primary goal is to use a solvent that dissolves the reactants but does not interfere with the reaction.
-
Top Choices: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. They are aprotic and will not deactivate the amine nucleophile. These reactions are typically fast and are often run at 0°C to room temperature. A tertiary amine base (e.g., triethylamine or pyridine) is required to scavenge the HCl byproduct.
-
Alternative: Solvent-free conditions can be highly effective, especially with catalysts like iodine, offering a greener and often faster alternative.[13][14]
-
Avoid: Protic solvents like methanol or water are generally poor choices. They can compete with the amine in reacting with the acyl chloride, leading to ester or carboxylic acid byproducts.
FAQ 2.2: How do I choose a solvent for N-alkylation to avoid side reactions?
N-alkylation of a primary amine is notoriously prone to over-alkylation, yielding secondary and even tertiary amine byproducts.[15] Solvent choice is key to maximizing the rate of the desired first alkylation.
-
Top Choices: Polar aprotic solvents such as Acetonitrile (MeCN) , DMF , or DMSO are standard.[8] They enhance the nucleophilicity of the primary amine, allowing the reaction to proceed under milder conditions. This can sometimes provide better control compared to forcing the reaction with high heat in a less ideal solvent.
-
Key Consideration: The primary strategy to prevent over-alkylation is not just solvent choice, but controlling stoichiometry. Using a large excess of the starting amine is crucial to ensure the alkyl halide is more likely to encounter a molecule of the primary amine rather than the mono-alkylated product.[15]
-
Avoid: Protic solvents should be avoided as they suppress the amine's nucleophilicity, often requiring harsher conditions (higher temperatures) which can lead to more side products and degradation.[6][16]
FAQ 2.3: Which solvents are suitable for metal complexation reactions involving the imidazole ring?
The imidazole ring is an excellent ligand for a variety of metal ions.[3][4] The solvent must dissolve both the amine and the metal salt, which often dictates the choice.
-
Top Choices: Ethanol , Methanol , or Water are most common. Many simple metal salts (chlorides, nitrates, sulfates) are soluble in these protic solvents. The solvent molecules can also act as ligands and may need to be displaced by the imidazole nitrogen.
-
For Air/Water-Sensitive Systems: If using organometallic precursors or metal salts that are sensitive to hydrolysis, a dry, polar aprotic solvent like Acetonitrile or THF is necessary. These solvents are coordinating enough to dissolve many metal salts but are less reactive than protic solvents.
-
Biphasic Systems: For applications like metal extraction, a water-immiscible solvent like a kerosene/2-ethyl-hexanol mixture can be used to extract metal ions from an aqueous phase into the organic phase containing the imidazole ligand.[17]
Part 3: Troubleshooting Guide
Even with careful planning, experiments can encounter issues. Here’s how to troubleshoot common solvent-related problems.
Q: My starting materials (amine and electrophile) won't dissolve. What should I do? A: This is a critical issue, as reactions require reactants to be in the same phase.
-
Increase Polarity: If you are in a non-polar solvent like toluene, try moving to a more polar aprotic solvent like THF or DCM. If that fails, a highly polar solvent like DMF or acetonitrile may be required.
-
Gentle Assistance: Gentle warming or sonication in an ultrasonic bath can often overcome the activation energy for dissolution.[5] Be cautious with heat-sensitive compounds.
-
Consider the Salt Form: If you are using the free base of the amine, it may have poor solubility in some organic solvents. While less common for synthesis, converting to a salt form (e.g., dihydrochloride) dramatically increases solubility in polar protic solvents, though this deactivates the free amine for nucleophilic reactions.[5] This is more relevant for formulation or assay preparation.
Q: My reaction is very slow or isn't proceeding. Could the solvent be the issue? A: Yes, the solvent has a profound effect on reaction kinetics.[18]
-
Check for Protic Interference: If you are attempting a nucleophilic substitution (like alkylation) in a protic solvent (e.g., ethanol), the solvent is likely deactivating your amine through hydrogen bonding. Switch to a polar aprotic solvent like DMF or MeCN to "unleash" the amine's nucleophilicity.[6]
-
Increase Solvent Polarity: The transition state of many reactions, particularly SN2 alkylations, is more polar than the starting materials. A more polar solvent will stabilize this transition state, lowering the activation energy and increasing the reaction rate.[7] Moving from THF to DMF, for example, could provide a significant rate enhancement.
Q: I'm getting a lot of byproducts, especially over-alkylation. How can solvent choice help? A: While stoichiometry is the primary tool here, the solvent plays a role. A solvent that allows the reaction to run at a lower temperature provides greater control. By using a highly effective polar aprotic solvent (DMF, DMSO), you can often run the reaction at room temperature instead of refluxing in a less effective solvent like THF. Lower temperatures generally result in higher selectivity and fewer side reactions.
Q: I'm struggling to isolate my product during workup. What did I do wrong with my solvent choice? A: Ease of workup is a critical, and often overlooked, aspect of solvent selection.
-
High-Boiling Point Solvents: DMF and DMSO are excellent solvents for reactions but can be very difficult to remove. If your product is not water-soluble, you may face a lengthy purification. Consider if a lower-boiling solvent like acetonitrile or THF could work instead.
-
Aqueous Workup: The solvent must be immiscible with water for a standard aqueous workup. If you ran your reaction in DMF, you must first dilute it significantly with a primary extraction solvent (e.g., ethyl acetate) and then wash with large volumes of water or brine to remove the DMF.
-
Removing Unreacted Amine: Your organic solvent must be compatible with an acid wash (e.g., 1M HCl). This is a standard method to remove unreacted basic starting material, as the resulting ammonium salt will partition into the aqueous layer.[19]
Part 4: Experimental Protocol Example
This protocol provides a practical application of the principles discussed for a common transformation.
Protocol: N-Acetylation of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine
This procedure details the formation of N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)acetamide using acetyl chloride.
Materials:
-
2-(2-ethyl-1H-imidazol-1-yl)ethanamine (1.0 eq)
-
Acetyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(2-ethyl-1H-imidazol-1-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
In a separate flask, prepare a solution of acetyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove any remaining TEA and unreacted starting material)
-
Saturated NaHCO₃ solution (to neutralize any excess acid and remove acetic acid)
-
Brine (to break up emulsions and begin drying)
-
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by flash column chromatography or recrystallization as needed.
References
- BenchChem. (2025). Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. BenchChem Technical Support.
- TCI Chemicals. (n.d.). 2-(1H-Imidazol-1-yl)
- National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)
- BenchChem. (2025). Solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro. BenchChem Technical Support.
- National Center for Biotechnology Information. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. PubChem.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
- BenchChem. (2025). Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. BenchChem Technical Support.
- ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
- University of Rochester Department of Chemistry. (2026). Workup: Amines.
- Google Patents. (n.d.).
- Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- National Institutes of Health. (n.d.).
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- ChemRxiv. (n.d.).
- ACS Publications. (2024). Simulating Metal-Imidazole Complexes.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- Echemi. (2022).
- Reagent Guides. (2026).
- Chemistry Stack Exchange. (2022).
- Master Organic Chemistry. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simulating Metal-Imidazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Amine Reactivity [www2.chemistry.msu.edu]
- 16. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US3843667A - N-imidazole compounds and their complex metal derivatives - Google Patents [patents.google.com]
- 18. echemi.com [echemi.com]
- 19. Workup [chem.rochester.edu]
Validation & Comparative
In Vivo Validation of Imidazole-Based Compounds: A Comparative Performance Guide
Executive Summary & Strategic Context
The imidazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for classes ranging from antifungal azoles (e.g., Ketoconazole) to anticancer alkylating agents (e.g., Dacarbazine) and microtubule inhibitors. However, the transition from in vitro potency to in vivo efficacy is frequently the "valley of death" for imidazole derivatives.
This guide moves beyond basic screening. It provides a rigorous, comparative framework for validating imidazole-based compounds in mouse models. We focus on the two most critical challenges for this chemical class: metabolic stability (CYP450 interaction) and target-tissue accumulation .
The Core Challenge: Imidazoles often exhibit high affinity for mammalian cytochrome P450 enzymes (specifically CYP3A4), leading to rapid clearance or severe drug-drug interactions (DDIs) compared to their triazole counterparts. In vivo validation must prove that your compound achieves efficacy without unacceptable hepatotoxicity.
Pharmacokinetic (PK) Optimization: The Imidazole vs. Triazole Benchmark
Before efficacy modeling, you must establish the PK profile. Imidazoles historically suffer from rapid extensive first-pass metabolism compared to triazoles (e.g., Fluconazole).
Critical PK/PD Parameter: AUC/MIC Ratio
For imidazole antifungals and many kinase inhibitors, the driver of efficacy is the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) .
-
Target Benchmark: A free-drug 24h AUC/MIC ratio of 20–25 is predictive of treatment success in murine models.[1]
-
Comparative Analysis:
| Parameter | Novel Imidazole (Target Profile) | Ketoconazole (Standard Imidazole) | Fluconazole (Standard Triazole) |
| Bioavailability (F%) | > 60% | Variable (pH dependent) | > 90% |
| Half-life ( | > 3 hours | ~ 1.5 - 2 hours | ~ 20 - 30 hours |
| CYP3A4 Inhibition | Moderate/Low ( | High ( | Low ( |
| Protein Binding | < 90% | 99% (High) | 11% (Low) |
Mechanism of Metabolic Liability
The imidazole nitrogen (N-3) binds to the heme iron of CYP450 enzymes. Your validation must demonstrate reduced affinity for mammalian heme compared to the pathogen target (e.g., fungal CYP51).
Figure 1: The dual-binding dilemma. Successful imidazoles must maximize the green pathway (Target) while sterically hindering the red pathway (Mammalian CYP binding).
Protocol A: Systemic Candidiasis Model (Antifungal Efficacy)
This is the "Gold Standard" for validating imidazole antifungals. The objective is to quantify the reduction in fungal burden in the kidney (the target organ for Candida).
Experimental Design
-
Model: Neutropenic ICR or BALB/c mice.
-
Induction: Cyclophosphamide (150 mg/kg IP day -4, 100 mg/kg IP day -1).
-
Infection: Candida albicans (clinical isolate),
CFU/mouse via lateral tail vein (IV).
Step-by-Step Workflow
-
Neutropenia Induction: Confirm neutrophil count < 500/mm³ before infection.
-
Inoculation (T=0): Inject 0.1 mL of fungal suspension IV.
-
Treatment (T+2h): Administer compounds.
-
Group 1: Vehicle Control (e.g., PEG400/Saline).
-
Group 2: Fluconazole (Positive Control, 10 mg/kg PO).
-
Group 3: Novel Imidazole (Low Dose, 10 mg/kg).
-
Group 4: Novel Imidazole (High Dose, 40 mg/kg).
-
-
Dosing Regimen: BID (Twice daily) for 4 days.
-
Necropsy (Day 5): Aseptically remove kidneys.
-
Quantification: Homogenize kidneys in sterile saline; plate serial dilutions on Sabouraud Dextrose Agar. Count CFU after 24h.
Performance Data Comparison
Data derived from validation of novel imidazole-triazole hybrids (e.g., Albaconazole analogs).
| Treatment Group | Dose (mg/kg) | Kidney Burden ( | Reduction vs. Vehicle | Survival (Day 10) |
| Vehicle | - | 5.91 ± 0.89 | - | 0% |
| Fluconazole (SoC) | 10 | 3.10 ± 0.50 | 2.81 log | 100% |
| Novel Imidazole | 10 | 4.87 ± 1.23 | 1.04 log | 40% |
| Novel Imidazole | 40 | 2.65 ± 0.78 | 3.26 log | 90% |
Interpretation: The novel imidazole at 40 mg/kg outperforms the standard dose of Fluconazole, validating efficacy. If the 10 mg/kg dose shows poor efficacy, it suggests bioavailability issues common to the imidazole class.
Protocol B: Tumor Xenograft Model (Anticancer Efficacy)
For imidazole-based microtubule inhibitors or alkylating agents (Dacarbazine analogs), the subcutaneous xenograft model is required.
Experimental Design
-
Cell Line: HCT-116 (Colon) or A375 (Melanoma).
-
Animals: Athymic Nude Mice (
). -
Endpoint: Tumor Volume Inhibition (TVI%).
Workflow Diagram
Figure 2: Standardized workflow for validating imidazole anticancer agents.
Calculation & Analysis
Tumor volume (
Success Criteria:
-
TVI% > 50% is generally considered active.
-
Body Weight Loss: Must be < 15% to rule out systemic toxicity.
Safety Profiling: The Hepatotoxicity Screen
The primary failure mode for imidazoles is hepatotoxicity (liver injury), driven by mitochondrial dysfunction and reactive metabolite formation. You must run this parallel to efficacy studies.
Comparative Safety Markers
Run a 7-day repeat-dose toxicity study in healthy mice.
| Marker | Ketoconazole (High Tox Control) | Fluconazole (Safe Control) | Safe Imidazole Candidate |
| ALT (U/L) | > 200 (Elevated) | < 50 (Normal) | < 60 |
| Mitochondrial Potential | Decreased | Unchanged | Unchanged |
| ROS Generation | High | Low | Low |
Mechanistic Insight: Toxic imidazoles often inhibit Mitochondrial Complex I. If your compound shows efficacy but elevates ALT, perform an in vitro mitochondrial membrane potential assay (JC-1 dye) to screen for this liability early.
References
-
Andes, D., et al. (2003). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6][7][8]
-
Ali, I., et al. (2017).[9] Imidazoles as potential anticancer agents.[10][11][9][3] MedChemComm.[9]
-
Rodriguez, R.J., & Acosta, D. (1996). Inhibition of mitochondrial function in isolated rat liver mitochondria by azole antifungals. Journal of Biochemical Toxicology.[3]
-
BenchChem Application Note. (2025). In Vivo Efficacy of Albaconazole in Murine Candidiasis Models.[12][13][14]
-
Somchit, N., et al. (2012).[3] Lack of hepato- and nephrotoxicity induced by antifungal drug voriconazole in laboratory rats.[3] Drug and Chemical Toxicology.[1][3][4][5][6]
Sources
- 1. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of Antifungal Therapy in a Nonneutropenic Murine Model of Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsred.com [ijsred.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazole-Based IGF-1R Kinase Inhibitors for Cancer Research
This guide provides a deep comparative analysis of small molecule inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) that feature an imidazole or a related bioisosteric scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, explains the mechanistic rationale behind inhibitor design, and provides validated experimental protocols for their evaluation.
Introduction: Targeting the IGF-1R Axis in Oncology
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cellular growth, proliferation, and survival.[][2] Upon binding its ligands, IGF-1 or IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation and the activation of two major downstream signaling cascades: the PI3K/AKT/mTOR pathway, which primarily governs cell survival and growth, and the RAS/RAF/MAPK pathway, a key regulator of cell proliferation.[][2][3]
In many malignancies, the IGF-1R signaling axis is overactivated, contributing to tumorigenesis, metastasis, and resistance to conventional therapies.[][4][5] This makes IGF-1R a compelling therapeutic target. Small molecule kinase inhibitors, designed to compete with ATP in the kinase domain, represent a major strategy for neutralizing this pathway.[]
Within this class of inhibitors, molecules incorporating an imidazole moiety have emerged as a "privileged scaffold."[6] The electron-rich nature of the imidazole ring, with its two nitrogen atoms, facilitates critical hydrogen bonding and other interactions within the ATP-binding pocket of various kinases, making it a versatile and effective core for inhibitor design.[6][7] This guide focuses specifically on comparing such inhibitors developed for IGF-1R.
The IGF-1R Signaling Cascade
Understanding the signaling pathway is crucial for interpreting inhibitor efficacy and designing robust validation experiments. Ligand binding to the extracellular domain of IGF-1R activates its intracellular tyrosine kinase domain. This initiates a phosphorylation cascade that recruits adaptor proteins like Insulin Receptor Substrate (IRS), which in turn activate the PI3K/AKT and RAS/RAF/MAPK pathways, culminating in transcriptional changes that promote cell proliferation and inhibit apoptosis.[3]
Comparative Analysis of Key Imidazole-Based IGF-1R Inhibitors
A significant challenge in targeting IGF-1R is the high structural homology of its kinase domain with that of the Insulin Receptor (IR). Consequently, many inhibitors exhibit dual activity. This can lead to metabolic side effects, such as hyperglycemia, but may also offer therapeutic advantages in cancers where IR signaling contributes to growth.[4]
Below is a comparison of prominent IGF-1R inhibitors built upon imidazole or closely related imidazopyrazine/imidazotriazine scaffolds.
| Inhibitor | Core Scaffold | IC50 IGF-1R | IC50 IR | Key Selectivity Notes | Clinical Status |
| Linsitinib (OSI-906) | Imidazo[1,5-a]pyrazine | 35 nM[8][9] | 75 nM[8][9] | Highly selective against a panel of other kinases (e.g., EGFR, FGFR, PKA).[8] | Phase III trials completed.[8] |
| BMS-754807 | Pyrrolo[1,2-f][8][10][11]triazine | 1.8 nM[8][12] | 1.7 nM[8][12] | Potently inhibits Met, RON, TrkA/B, and Aurora kinases at low nM concentrations.[12] | Phase II trials completed.[8][13] |
| NVP-AEW541 | Pyrrolo[2,3-d]pyrimidine | 150 nM[2][8][14] | 140 nM[2][8][14] | Specific for IGF-1R/IR family; used extensively in preclinical research. | Preclinical development (discontinued due to toxicity).[15] |
| BMS-536924 | Benzimidazole | 100 nM[2][8] | 73 nM[2][8] | Modest activity against Mek, Fak, and Lck.[8] | Preclinical. |
Expert Insights:
-
Linsitinib (OSI-906) represents a well-characterized dual inhibitor with a favorable selectivity profile against other kinase families.[8][16] Its development to Phase III underscores the clinical potential of this scaffold, although trials in specific indications like wild-type GIST did not meet primary endpoints for objective response.[17]
-
BMS-754807 is a highly potent inhibitor, but its activity against other important cancer-related kinases like Met and Aurora kinases complicates its use as a specific tool for studying IGF-1R biology.[12][18] However, this polypharmacology could be advantageous in certain contexts.
-
NVP-AEW541 , while not advancing clinically, remains a critical reference compound in preclinical studies due to its well-documented effects on IGF-1R signaling.[15][19] Its discontinuation highlights the challenge of achieving a suitable therapeutic window for IGF-1R/IR inhibitors.
Self-Validating Experimental Workflows for Inhibitor Characterization
To ensure scientific rigor, every protocol must act as a self-validating system. This involves a logical progression from confirming biochemical potency to verifying on-target cellular activity and, finally, assessing the desired functional outcome (e.g., inhibition of proliferation).
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
Causality: This initial step directly measures the inhibitor's ability to block the enzymatic activity of purified IGF-1R kinase. It establishes the fundamental biochemical potency, independent of cellular factors like membrane permeability or drug efflux.
Methodology:
-
Reagents: Recombinant human IGF-1R kinase domain, biotinylated peptide substrate, ATP, and the test inhibitor (e.g., Linsitinib).
-
Plate Preparation: Add 5 µL of the inhibitor, serially diluted in assay buffer, to the wells of a 384-well plate.
-
Kinase Reaction: Add 10 µL of the IGF-1R enzyme and substrate mix to each well. Initiate the kinase reaction by adding 10 µL of ATP. Incubate for 60 minutes at room temperature.
-
Detection: Terminate the reaction by adding EDTA. Add a detection reagent mix (e.g., HTRF or LanthaScreen™) containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Data Acquisition: After a 60-minute incubation, read the plate on a suitable time-resolved fluorescence reader.
-
Analysis: Calculate the ratio of emission signals. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
Causality: This experiment validates that the inhibitor can enter the cell and engage its intended target. By measuring the phosphorylation status of IGF-1R and its key downstream effector, AKT, we confirm on-target activity within a biological context.
Methodology:
-
Cell Culture: Plate a suitable cancer cell line with known IGF-1R expression (e.g., MCF-7 or Rh41 rhabdomyosarcoma cells) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IGF-1 for 15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-IGF-1R (Tyr1135/1136), total IGF-1R, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability Assay
Causality: This final assay links target engagement to a functional cellular outcome. It measures the inhibitor's ability to reduce cell proliferation or induce cell death, which is the ultimate therapeutic goal.
Methodology:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations (typically from 1 nM to 10 µM) in complete growth medium.
-
Incubation: Incubate the cells for 72 hours under standard culture conditions.
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.
-
Incubate according to the manufacturer's instructions.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated control wells and plot the percentage of viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
IGF-1R inhibitors featuring imidazole and related heterocyclic scaffolds have proven to be a potent and versatile class of compounds. Linsitinib and BMS-754807, in particular, demonstrate the ability to achieve low nanomolar potency against the target kinase. However, the persistent challenge remains the high homology with the Insulin Receptor, which often leads to dual inhibition and potential metabolic toxicities. Furthermore, the clinical development of these agents has been hampered by modest efficacy in unselected patient populations, highlighting a critical need for predictive biomarkers to identify tumors that are truly dependent on the IGF-1R signaling axis.
Future research should focus on:
-
Structure-Based Design: Leveraging detailed crystal structures to design inhibitors that exploit subtle differences between the IGF-1R and IR ATP-binding pockets to achieve greater selectivity.
-
Biomarker Discovery: Identifying genetic signatures or protein expression profiles that correlate with sensitivity to IGF-1R inhibition.
-
Combination Therapies: Exploring rational combinations of IGF-1R inhibitors with other targeted agents or chemotherapies to overcome resistance mechanisms.[20][21]
By integrating rigorous biochemical and cellular validation, as outlined in this guide, researchers can confidently characterize novel imidazole-based inhibitors and contribute to the development of more effective and safer cancer therapies targeting the IGF-1R pathway.
References
-
Aging-US. (2022). Effective natural inhibitors targeting IGF-1R by computational study. Available at: [Link]
-
Frontiers. (2026). The therapeutic revolution in thyroid eye disease: from orbital radiotherapy to teprotumumab and AI. Available at: [Link]
-
White Rose Research Online. RSC Medicinal Chemistry. Available at: [Link]
-
G-Repo. (2010). Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach. Available at: [Link]
-
ResearchGate. (2026). (PDF) Effective natural inhibitors targeting IGF-1R by computational study. Available at: [Link]
-
ACS Publications. (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][8][10][11]triazine Dual Inhibitor of IGF-1R and IR. Available at: [Link]
-
Frontiers. (2013). Targeting the insulin-like growth factor-1 receptor in human cancer. Available at: [Link]
-
Pillai, R. Inhibition of the insulin-like growth factor receptor: end of a targeted therapy? Available at: [Link]
-
National Center for Biotechnology Information. (2022). Effective natural inhibitors targeting IGF-1R by computational study. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available at: [Link]
-
National Institutes of Health. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Available at: [Link]
-
Spandidos Publications. (2025). Insulin‑like growth factor in cancer: New perspectives (Review). Available at: [Link]
-
PubMed. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Available at: [Link]
-
ACS Publications. (2026). Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. Available at: [Link]
-
BioMed Central. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]
-
Frontiers. (2022). Insulin-like growth factor-1 signaling in the tumor microenvironment: Carcinogenesis, cancer drug resistance, and therapeutic potential. Available at: [Link]
-
Bentham Science. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Available at: [Link]
-
PubMed. (2020). Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study. Available at: [Link]
-
National Center for Biotechnology Information. (2022). The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. Available at: [Link]
-
ResearchGate. (2025). (PDF) Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available at: [Link]
-
Taylor & Francis Online. Full article: Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
ASCO Publications. (2011). Phase II trial of the dual IGF-1R/IR inhibitor BMS-754807 with or without letrozole in aromatase inhibitor-resistant breast cancer. Available at: [Link]
-
ResearchGate. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Available at: [Link]
-
National Institutes of Health. IGF-1 Receptor and Adhesion Signaling: An Important Axis in Determining Cancer Cell Phenotype and Therapy Resistance. Available at: [Link]
-
AACR Journals. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors. Available at: [Link]
-
PubMed. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]
-
MDPI. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor BMS-754807 Leads to Improved Survival in Experimental Esophageal Adenocarcinoma. Available at: [Link]
Sources
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insulin-like growth factor-1 signaling in the tumor microenvironment: Carcinogenesis, cancer drug resistance, and therapeutic potential [frontiersin.org]
- 6. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effective natural inhibitors targeting IGF-1R by computational study | Aging [aging-us.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ascopubs.org [ascopubs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Linsitinib (OSI-906) for the Treatment of Adult and Pediatric Wild-Type Gastrointestinal Stromal Tumors, a SARC Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the antiprotozoal activity of different benzimidazole derivatives
[1][2][3]
Executive Summary
While benzimidazoles (BZs) are clinically established as broad-spectrum anthelmintics (targeting nematodes and trematodes), their "privileged scaffold" status has driven extensive repurposing efforts for protozoal infections. This guide objectively compares the efficacy of classical benzimidazoles (Albendazole, Mebendazole) against novel synthetic derivatives in the context of Giardia lamblia, Trichomonas vaginalis, and Leishmania spp.
Experimental data indicates that for luminal protozoa (Giardia, Trichomonas), classical BZs often outperform the standard-of-care nitroimidazoles (e.g., Metronidazole) in vitro. However, for hemoflagellates (Leishmania), efficacy requires specific structural modifications at the C-2 and C-5 positions to overcome solubility barriers and target species-specific enzymes like Pteridine Reductase 1 (PTR1).
Part 1: Mechanistic Foundation[4]
The primary mechanism of action for benzimidazoles in protozoa parallels their anthelmintic mode: the disruption of cytoskeletal integrity. However, secondary targets are emerging as critical for novel derivatives.
Primary Target: -Tubulin Inhibition
Benzimidazoles bind to the colchicine-sensitive site on the
-
Inhibition of microtubule polymerization.[1]
-
Depolymerization of existing microtubules (capped filaments).
-
Loss of structural integrity (e.g., ventral disc disassembly in Giardia).
-
Cell cycle arrest and apoptosis.
Secondary Target: Pteridine Reductase 1 (PTR1)
In Leishmania and Trypanosoma, which are auxotrophic for folate, PTR1 is a metabolic bypass for DHFR inhibition.[2] Novel BZ derivatives have shown capacity to dock into the PTR1 active site, offering a dual-mechanism approach that standard BZs lack.
Figure 1: Dual mechanistic pathways of Benzimidazole derivatives targeting cytoskeletal stability (primary) and folate metabolism (secondary/species-specific).
Part 2: Comparative Efficacy Analysis
The following data synthesizes in vitro IC50 values. Note that Albendazole (ABZ) and Mebendazole (MBZ) consistently demonstrate nanomolar potency against Giardia, significantly lower than the micromolar range required for Metronidazole (MTZ).
Luminal Protozoa: Giardia lamblia & Trichomonas vaginalis[5][6][7][8][9]
| Compound Class | Specific Derivative | Target Organism | IC50 (µM) | Relative Potency (vs MTZ) | Key Insight |
| Standard Control | Metronidazole (MTZ) | G. lamblia | 1.0 - 10.0 | 1x (Baseline) | Standard of care; resistance emerging. |
| Classic BZ | Albendazole (ABZ) | G. lamblia | 0.05 - 0.1 | ~30-50x | Highly potent; inhibits ventral disc formation. |
| Classic BZ | Mebendazole (MBZ) | G. lamblia | 0.05 - 0.3 | ~30x | Poor systemic absorption is advantageous for luminal parasites.[3] |
| Novel Salt | ABZ-Sulfonate (Salt A3) | G. lamblia | ~0.01 | >100x | Sulfonate salt formation improves solubility and bioavailability. |
| Novel Hybrid | BZ-Pentamidine Hybrid | T. vaginalis | < 1.0 | High | Dual-pharmacophore strategy outperforms parent compounds.[4] |
Hemoflagellates: Leishmania spp.[4][5]
Standard anthelmintic BZs show limited efficacy against Leishmania due to poor membrane permeation in the amastigote stage. However, C-2 substituted derivatives show promise.
| Compound | Substitution | Target Species | IC50 (µg/mL) | Comparison |
| Amphotericin B | N/A (Control) | L. major | 0.3 - 0.6 | Gold Standard |
| Compound K1 | 2-(3-chlorophenyl) | L. major | 0.67 | Comparable to AmpB |
| Compound 4a | C2-Methylthio | L. donovani | 1.5 - 3.0 | Moderate |
| Albendazole | Unmodified | L. donovani | >10.0 | Inactive/Poor |
Data Interpretation:
-
Giardia: ABZ is superior to MTZ in vitro.[5] The limiting factor in clinical settings is not potency, but solubility and absorption variability.
-
Leishmania: Unmodified ABZ is ineffective. Efficacy requires lipophilic substitutions (e.g., Cl-phenyl) at Position 2 to mimic the pharmacophore of established antileishmanials or to target PTR1.
Part 3: Structure-Activity Relationship (SAR)
Modifications to the benzimidazole core determine the specificity between helminths and protozoa.
Position 2 (C-2) - The Specificity Driver
-
Significance: This is the most critical site for antiprotozoal activity.
-
Modifications:
-
Aryl/Heteroaryl groups: Introduction of 3-chlorophenyl or furan rings at C-2 significantly enhances activity against Leishmania (e.g., Compound K1).
-
Carbamate moiety: Essential for high affinity binding to Giardia
-tubulin (found in Albendazole/Mebendazole).
-
Positions 5 & 6 - Pharmacokinetics
-
Significance: Modulates solubility and electronic distribution.
-
Modifications:
-
Electron-Withdrawing Groups (EWG): Substituents like
or often increase potency but may increase mammalian cytotoxicity. -
Bulky Lipophilic Groups: (e.g., Propylthio in Albendazole) improve penetration through protozoal membranes.
-
Part 4: Experimental Protocols
To validate these findings, the following Resazurin-based viability assay is recommended. This protocol is self-validating via Z-factor calculation.
Protocol: Resazurin Reduction Assay (96-well format)
Objective: Determine IC50 of BZ derivatives against Giardia trophozoites.
Reagents:
-
Complete TYI-S-33 Medium (supplemented with bile).
-
Resazurin sodium salt (0.02% w/v in PBS).
-
Positive Control: Metronidazole (10 µM).
-
Negative Control: 0.1% DMSO (Vehicle).
Workflow:
Figure 2: Workflow for high-throughput screening of benzimidazole derivatives against anaerobic protozoa.
Critical Quality Attributes (CQA):
-
Inoculum Density: Must be log-phase. Stationary phase parasites have reduced metabolic rates, leading to false resistance signals with metabolic dyes like Resazurin.
-
Anaerobic Conditions: Giardia and Trichomonas are microaerophiles/anaerobes. Oxygen exposure during drug incubation will kill controls, invalidating the assay.
-
Solubility Check: Benzimidazoles are notoriously insoluble. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity masking drug effects.
References
-
Morgan, U. M., et al. (1993). "In vitro susceptibility of Giardia lamblia to benzimidazoles." Antimicrobial Agents and Chemotherapy.[2][6]
-
Navarrete-Vázquez, G., et al. (2001). "Synthesis and antiparasitic activity of 2-(trifluoromethyl)benzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Katiyar, S. K., et al. (1994).[7] "In vitro susceptibility of Leishmania donovani to benzimidazole derivatives." Antimicrobial Agents and Chemotherapy.[2][6]
-
Campanati, L., & Gayer, W. (2002). "The effect of albendazole on the ultrastructure of Giardia lamblia trophozoites." Parasitology Research.
-
Tonk, R. K., et al. (2020). "Benzimidazole derivatives as potential antileishmanial agents."[2][8] Mini Reviews in Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro antiprotozoal activity of benzimidazole-pentamidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embj.org [embj.org]
- 6. Albendazole versus metronidazole treatment of adult giardiasis: An open randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Comparative Validation Guide: Novel Imidazole Scaffolds vs. Established Azoles
Executive Summary & Strategic Context
The resurgence of imidazole-based scaffolds in antifungal discovery is driven by the urgent need to overcome resistance to standard triazoles (e.g., Fluconazole, Voriconazole). While triazoles have dominated the clinic due to superior pharmacokinetic profiles, novel imidazole derivatives are being engineered to exploit distinct binding pockets within the Lanosterol 14
This guide outlines a rigorous, self-validating framework for confirming the Mechanism of Action (MoA) of novel imidazoles. Unlike generic screening, this workflow focuses on proving Type II heme coordination and quantifying the downstream sterol flux perturbation .
Mechanistic Foundation: The CYP51 Blockade
The primary target, CYP51 (Erg11 in yeast), is a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[1][2] The "Azole Signature" is the depletion of ergosterol and the toxic accumulation of 14
Visualization 1: The Ergosterol Biosynthesis Interference Pathway
This diagram illustrates the precise enzymatic step targeted by imidazole compounds.
Figure 1: The CYP51 inhibition node. Novel imidazoles block the conversion of Lanosterol, forcing the shunt to toxic methylated intermediates.
Comparative Analysis: Novel Imidazoles vs. Standards
To validate a new compound, it must be benchmarked against Ketoconazole (KCZ) (the imidazole prototype) and Fluconazole (FLC) (the triazole standard).
Critical Differentiator: Selectivity
Historically, imidazoles failed due to off-target inhibition of mammalian CYP3A4 and CYP17 (steroidogenesis). A successful novel imidazole must demonstrate a high Selectivity Index (SI) .
Table 1: Comparative Performance Metrics (Target vs. Off-Target)
| Metric | Novel Imidazole (Candidate) | Ketoconazole (Reference Imidazole) | Fluconazole (Reference Triazole) |
| Primary Target | Fungal CYP51 | Fungal CYP51 | Fungal CYP51 |
| Binding Mode | N-3 Heme Coordination | N-3 Heme Coordination | N-4 Heme Coordination |
| Binding Affinity ( | < 20 nM (Target) | ~40-60 nM | ~40 nM |
| Mammalian CYP3A4 IC50 | > 10 | < 0.1 | > 20 |
| Resistant Strain MIC | Low (0.5 - 2 | High (> 16 | High (> 64 |
Experimental Validation Protocols
Protocol A: Optical Biosensing (Type II Difference Spectra)
Objective: Confirm direct coordination between the imidazole nitrogen (N-3) and the heme iron of CYP51. This is the definitive "fingerprint" of azole binding.
The Self-Validating Mechanism: If the compound binds to the protein without hitting the heme (Type I binding), you will see a peak at 385nm and trough at 420nm. If it coordinates the heme (Type II - desired), the spectrum inverts .
Step-by-Step Workflow:
-
Enzyme Prep: Reconstitute recombinant C. albicans CYP51 (5
M) in potassium phosphate buffer (pH 7.4).-
Expert Note: Maintain pH 7.4 rigidly. Acidic pH protonates the imidazole nitrogen, abolishing binding affinity.
-
-
Baseline: Record baseline spectrum (350–500 nm) of the enzyme alone.
-
Titration: Add the Novel Imidazole in stepwise increments (0.5
M to 10 M) to the sample cuvette; add equivalent solvent (DMSO) to the reference cuvette. -
Readout: Record the difference spectrum after each addition.
-
Validation Criteria:
-
Peak: 425–432 nm (Red shift).
-
Trough: 390–405 nm.
-
Isosbestic Point: ~410 nm (Must remain constant; proves a two-state transition).
-
Visualization 2: Type II Binding Logic
This diagram details the spectral logic used to accept or reject a candidate.
Figure 2: Decision tree for spectral analysis. Only Type II spectra confirm the specific imidazole mechanism.
Protocol B: Sterol Quantitation via GC-MS
Objective: Prove the functional consequence of binding. Binding is useless if it doesn't shut down the pathway.
Methodology:
-
Culture: Grow C. albicans in RPMI 1640 to mid-log phase. Treat with Novel Imidazole at 0.5x MIC for 16 hours.
-
Saponification: Pellet cells and reflux in 10% KOH/MeOH (80°C, 90 min) to release esterified sterols.
-
Extraction: Extract non-saponifiable lipids with n-heptane.
-
Derivatization: Treat dry extract with BSTFA + 1% TMCS (60°C, 30 min) to form trimethylsilyl (TMS) derivatives.
-
Why? Sterols are not volatile enough for GC without silylation of the -OH group.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Target Ions: Monitor m/z 363 (Ergosterol-TMS) vs. m/z 393 (Lanosterol-TMS).
-
Data Interpretation:
-
Success: >90% reduction in Ergosterol; appearance of "Eburicol" and "Lanosterol" peaks.
-
Failure: Ergosterol levels remain >50% of control (implies efflux or poor cell penetration).
Visualization 3: Molecular Interaction Map
A simplified view of how the imidazole interacts with the CYP51 active site.
Figure 3: The dual-binding mode. N-3 coordinates the iron, while the side chain determines specificity.
References
-
Warrilow, A. G., et al. (2013). "The clinical azole antifungals voriconazole and posaconazole bind to Candida albicans CYP51 with Type II binding spectra." Antimicrobial Agents and Chemotherapy.[3]
-
Lepesheva, G. I., & Waterman, M. R. (2007). "Sterol 14alpha-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms." Biochimica et Biophysica Acta.
-
Müller, C., et al. (2017). "Azole Resistance in Aspergillus fumigatus: Structural Insights and Resistance Mechanisms." Frontiers in Microbiology.
-
Clinical and Laboratory Standards Institute (CLSI). (2022). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI Standard M27.
-
Vanden Bossche, H., et al. (1995). "P450 inhibitors of use in medical treatment: focus on mechanisms of action." Pharmacology & Therapeutics.
Sources
- 1. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(2-ethyl-1H-imidazol-1-yl)ethanamine. As a substituted imidazole and an aliphatic amine, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals in a laboratory setting. The procedures outlined herein are based on established safety protocols and regulatory guidelines, ensuring a self-validating system for waste management.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 2-(2-ethyl-1H-imidazol-1-yl)ethanamine belongs to a class of compounds (imidazoles and amines) known for specific hazards. The imidazole ring and the ethylamine side chain contribute to its chemical reactivity and toxicological profile.
Causality of Hazards:
-
Corrosivity & Irritation: The basic nitrogen atoms in the imidazole ring and the primary amine group can cause skin irritation, and more critically, serious eye damage upon contact.[1][2]
-
Toxicity: Like many small amine compounds, it is presumed to be harmful if swallowed or inhaled, potentially causing irritation to the respiratory system.[1][3]
-
Environmental Impact: Amines can be harmful to aquatic life and should not be released into the environment.[4][5] Disposal into drains or sewer systems is strictly prohibited.[4]
The following table summarizes the anticipated hazard profile based on data from structurally related compounds.
| Hazard Category | Classification & Statement | Scientific Rationale & References |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Common classification for similar small molecule amines and imidazoles.[1][3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | The basicity of the amine and imidazole moieties can disrupt skin integrity.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage. | This is a critical risk for many amines and imidazoles, which can be corrosive to eye tissue.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.[1][2] |
| Hazard to the Aquatic Environment | Acute Hazard: Presumed toxic to aquatic life. | Imidazole itself shows aquatic toxicity; amine compounds can alter pH and be directly toxic.[4][6] |
Mandatory Safety Protocols: PPE and Engineering Controls
Prior to handling or preparing 2-(2-ethyl-1H-imidazol-1-yl)ethanamine for disposal, the following engineering controls and Personal Protective Equipment (PPE) are mandatory. The objective is to create a multi-layered defense system that minimizes all potential routes of exposure.
| Control Measure | Specification | Rationale for Use |
| Engineering Control | Certified Laboratory Chemical Fume Hood | Essential for preventing the inhalation of vapors or aerosols and containing any accidental spills.[7][8] |
| Eye & Face Protection | Tight-sealing safety goggles and a face shield | Provides maximum protection against splashes, which pose a risk of serious, irreversible eye damage.[1][9] |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[9][10] |
| Body Protection | Chemically resistant lab coat; additional apron if handling large quantities | Protects skin and personal clothing from contamination.[9] |
| Emergency Equipment | Accessible and tested emergency eyewash station and safety shower | Immediate flushing is critical in case of accidental skin or eye contact.[7][9] |
Waste Management Workflow: Segregation, Containerization, and Labeling
Proper disposal begins the moment waste is generated. Following a systematic workflow prevents dangerous chemical reactions and ensures regulatory compliance.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. Keeping amine waste separate from other streams is critical for safety.[5]
-
Action: Designate a specific, labeled waste container solely for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine and its associated contaminated materials (e.g., pipette tips, wipes).
-
Causality: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8] Mixing can cause violent reactions, heat generation, and the release of toxic fumes. Store the waste container in a designated secondary containment bin away from these materials.
Step 2: Container Selection and Management
The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action: Use a sealable, airtight, and chemically compatible container.[7] A clean, empty reagent bottle of the same material (e.g., amber glass) or a designated polyethylene carboy is ideal.[11] Do not use food-grade containers or flasks with stoppers that cannot be securely sealed.[11]
-
Causality: A properly sealed container prevents the release of volatile amines into the laboratory atmosphere. The container must be robust enough to handle the chemical nature of the waste without degrading.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7] The label must include:
-
The full chemical name: "Waste 2-(2-ethyl-1H-imidazol-1-yl)ethanamine"
-
All components and their approximate concentrations (if a solution)
-
The relevant hazard pictograms (Corrosion, Health Hazard, Exclamation Mark)
-
The date of accumulation start
-
-
Causality: Accurate labeling ensures that anyone handling the container, from lab personnel to waste disposal technicians, is immediately aware of its contents and the associated dangers.
Procedural Guide to Disposal
This section details the step-by-step process for collecting and disposing of the chemical waste.
Protocol 1: Disposal of Unused/Expired Pure Chemical and Solutions
-
Preparation: Work within a chemical fume hood and don all required PPE as specified in Section 2.
-
Collection: Carefully transfer the pure chemical or its solutions into the designated and pre-labeled hazardous waste container.[7]
-
Container Management: Keep the waste container securely sealed when not in use.[5][12] Store it in a cool, dry, well-ventilated area designated for hazardous waste accumulation.[11]
-
Final Disposal: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[1] Do not exceed institutional limits for waste accumulation time or quantity.
Protocol 2: Disposal of Contaminated Labware
-
Solid Waste: Items like contaminated gloves, absorbent pads, and weighing papers should be placed in a sealed, labeled bag or container designated for solid hazardous waste.
-
Sharps: Contaminated needles or sharp-edged tools must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware:
-
Decontamination: Whenever possible, decontaminate glassware by triple rinsing with a suitable solvent (e.g., ethanol or isopropanol).
-
Rinsate Collection: The first two rinses are considered hazardous and MUST be collected in your liquid hazardous waste container for 2-(2-ethyl-1H-imidazol-1-yl)ethanamine.[11]
-
Final Disposal: After triple rinsing, the glassware can typically be washed and reused or disposed of as regular lab glass. Consult your institutional EHS policy for confirmation.
-
Emergency Protocol: Spill and Exposure Management
Accidents require immediate and correct action. This workflow provides a decision-making framework for spill response.
Caption: Decision workflow for spill response.
First Aid for Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1]
References
-
Material Safety Data Sheet - Ethylamine Solution 70% . Oxford Lab Fine Chem LLP.
-
Safety Data Sheet - 2. HAZARDS IDENTIFICATION . Enamine.
-
Safety Data Sheet: Imidazole . Carl ROTH.
-
SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.
-
SAFETY DATA SHEET - 2-Ethylimidazole . Fisher Scientific.
-
Standard Operating Procedure: Imidazole . University of Washington.
-
Imidazole - SAFETY DATA SHEET . Fisher Scientific.
-
Chemical Waste Guidelines . University of Minnesota Health, Safety & Risk Management. (2024-04-16).
-
2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine . Sigma-Aldrich.
-
OSHA Technical Manual (OTM) - Section II: Chapter 2 . Occupational Safety and Health Administration. (2014-02-11).
-
Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency.
-
Safety Data Sheet - 2. HAZARDS IDENTIFICATION . Enamine.
-
2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet . ChemicalBook. (2025-07-19).
-
2-(1H-imidazol-1-yl)ethanamine . PubChem.
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product . WIT Press.
-
Safety Data Sheet: Imidazole . Carl ROTH.
-
Treatment of amine wastes generated in industrial processes . ResearchGate. (2025-08-07).
-
ETHYLAMINE . Occupational Safety and Health Administration.
-
Amine Disposal For Businesses . Collect and Recycle.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
